molecular formula C10H11ClN4O B179331 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine CAS No. 7306-68-5

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Cat. No.: B179331
CAS No.: 7306-68-5
M. Wt: 238.67 g/mol
InChI Key: QSTASPNCKDPSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a useful research compound. Its molecular formula is C10H11ClN4O and its molecular weight is 238.67 g/mol. The purity is usually >97.0%(GC).
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33187. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-9-(oxan-2-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTASPNCKDPSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240654
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7306-68-5
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7306-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7306-68-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a synthetic purine derivative with potential applications in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and analytical methodologies required for the unambiguous identification and verification of this compound.

Introduction

This compound (C₁₀H₁₁ClN₄O) is a heterocyclic compound featuring a purine core substituted with a chlorine atom at the 6-position and a tetrahydropyran (THP) group at the 9-position.[1] The THP group is often employed as a protecting group for the N9 position of purines during chemical synthesis. As a derivative of purine, a fundamental component of nucleic acids, this class of molecules is of significant interest in the development of novel therapeutic agents, including antiviral and anticancer drugs. The chlorine atom at the 6-position serves as a versatile synthetic handle for further functionalization, allowing for the creation of a diverse library of purine analogs.

Physical and Chemical Properties [1]

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₄O
Molecular Weight238.68 g/mol
AppearanceWhite to off-white crystalline solid
CAS Number7306-68-5

Synthesis

The synthesis of this compound is typically achieved through the reaction of 6-chloropurine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6-Chloropurine 6-Chloropurine Reaction Reaction 6-Chloropurine->Reaction 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran->Reaction Catalyst p-Toluenesulfonic acid Catalyst->Reaction Solvent Anhydrous Dichloromethane Solvent->Reaction Temperature Room Temperature Temperature->Reaction Target_Molecule This compound Reaction->Target_Molecule

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

  • 6-Chloropurine

  • 3,4-Dihydro-2H-pyran

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 6-chloropurine (1.0 eq) in anhydrous DCM, add p-toluenesulfonic acid monohydrate (0.1 eq).

  • To this stirred suspension, add 3,4-dihydro-2H-pyran (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Structure Elucidation

The structure of the synthesized compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Elucidation_Workflow Synthesized_Compound Purified Product NMR NMR Spectroscopy (1H, 13C) Synthesized_Compound->NMR MS Mass Spectrometry (EI-MS) Synthesized_Compound->MS FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation

Caption: Analytical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7s1HH-2
~8.1s1HH-8
~5.8dd1HH-2' (anomeric)
~4.2m1HH-6'eq
~3.8m1HH-6'ax
~2.2-1.6m6HH-3', H-4', H-5'

Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~152C-2
~151C-4
~151C-6
~144C-8
~132C-5
~82C-2'
~69C-6'
~31C-3'
~25C-5'
~23C-4'

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • (Optional) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
238/240[M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
154/156[M - C₅H₈O]⁺, Loss of the tetrahydropyran group
85[C₅H₉O]⁺, Tetrahydropyranyl cation

Instrumentation:

  • Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

Data Acquisition:

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Data

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic)
~1600-1450C=C and C=N stretching (purine ring)
~1200-1000C-O stretching (ether in THP ring)
~800-700C-Cl stretching

Instrumentation:

  • FTIR Spectrometer

Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory if available.

Data Acquisition:

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Context and Potential Applications

As a purine analog, this compound is a precursor for the synthesis of various biologically active molecules. The 6-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. This makes it a valuable intermediate in the development of compounds that can interact with biological targets such as enzymes and receptors involved in cellular signaling pathways.

While specific signaling pathways for the title compound are not well-documented, its structural similarity to other purine analogs suggests potential interactions with pathways involved in:

  • Nucleic Acid Metabolism: Purine analogs can act as antimetabolites, interfering with the synthesis of DNA and RNA, which is a key mechanism for many anticancer and antiviral drugs.

  • Kinase Inhibition: Many purine derivatives are known to be inhibitors of various protein kinases, which are critical regulators of cellular processes.

Further research is required to explore the specific biological activities and potential therapeutic applications of derivatives synthesized from this versatile building block.

Conclusion

The structural elucidation of this compound is a systematic process involving chemical synthesis followed by a comprehensive analysis using modern spectroscopic techniques. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to confidently synthesize and characterize this important synthetic intermediate, paving the way for the discovery of novel purine-based therapeutic agents.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-9-(THP)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine (6-Chloro-9-(THP)-9H-purine). This purine derivative is a crucial intermediate in medicinal chemistry, primarily utilized as a versatile building block for the synthesis of a wide range of biologically active compounds.[1]

Core Physicochemical Properties

6-Chloro-9-(THP)-9H-purine is a halogenated organic compound featuring a purine scaffold modified with both a chloro substituent and a tetrahydropyranyl (THP) group.[2] The THP group serves as a protecting group for the N9 position of the purine ring, which is essential for directing subsequent chemical modifications. At room temperature, it presents as a white to off-white crystalline solid.[1][2]

Quantitative Data Summary

The key physicochemical properties of 6-Chloro-9-(THP)-9H-purine are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₄O[1][2][3]
Molecular Weight 238.68 g/mol [1][3]
Melting Point 70-71 °C[4]
Appearance White or almost white crystalline powder[1][2]
Purity ≥ 98% (by HPLC)[1]
CAS Number 7306-68-5[1][4]

Experimental Protocols

Synthesis of 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine

The most common and efficient method for the synthesis of this compound involves the protection of the N9 position of 6-chloropurine with 3,4-dihydro-2H-pyran (dihydropyran).[4][5]

Reaction: 6-chloropurine + dihydropyran → 6-Chloro-9-(THP)-9H-purine

Detailed Protocol:

  • Preparation: A slurry of 6-chloropurine (0.1294 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.35 g) is prepared in a suitable reaction vessel.[4]

  • Reaction Initiation: The mixture is warmed to 60°C with stirring.[4]

  • Addition of Dihydropyran: Dihydropyran (0.172 mol) is added to the stirred, warmed slurry over a period of 30 minutes.[4]

  • Reaction Completion: The mixture is heated for an additional 30 minutes after the addition is complete.[4]

  • Cooling and Quenching: The reaction mixture is allowed to cool to room temperature over one hour. Concentrated ammonium hydroxide (12 mL) is then added, and stirring is continued for 5 minutes to neutralize the acid catalyst.[4]

  • Work-up and Extraction: The solution is washed four times with 70 mL of water. The organic layer is then dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum.[4]

  • Crystallization and Purification: The resulting syrup slowly crystallizes upon standing. The final product is extracted with boiling hexane to yield a solid product with a reported yield of approximately 78%.[4]

G Reactants 6-Chloropurine + Dihydropyran + p-Toluenesulfonic Acid (catalyst) Reaction_Vessel Slurry heated to 60°C Reactants->Reaction_Vessel 30 min stirring Cooling Cool to Room Temperature Reaction_Vessel->Cooling Additional 30 min heating Quenching Quench with NH4OH Cooling->Quenching Extraction Wash with Water Dry Organic Layer (Na2SO4) Quenching->Extraction Purification Concentrate in vacuo Extract with boiling Hexane Extraction->Purification Final_Product 6-Chloro-9-(THP)-9H-purine (Crystalline Solid) Purification->Final_Product Yield ~78%

Caption: Workflow for the synthesis of 6-Chloro-9-(THP)-9H-purine.

Role in Drug Discovery and Development

6-Chloro-9-(THP)-9H-purine is not typically used as an active pharmaceutical ingredient itself. Instead, its value lies in its role as a key intermediate for creating more complex purine analogs with potential therapeutic applications.[1] The chloro group at the 6-position is an excellent leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups. This makes it a foundational molecule for developing libraries of compounds for screening.

Its derivatives have been investigated for several therapeutic areas:

  • Antiviral Agents: As a nucleoside analog precursor, it is used to synthesize compounds that can interfere with viral replication.[1][2]

  • Anticancer Agents: Many purine derivatives are known to act as kinase inhibitors or antimetabolites, making this compound a valuable starting point for the development of novel cancer therapies.[1][6][7]

  • Biochemical Probes: It serves as a tool in biochemical studies to explore purine metabolism and related cellular processes.[1]

The THP protecting group is crucial in these synthetic pathways as it prevents unwanted reactions at the N9 position, allowing for selective modification at other sites on the purine ring.

G Start 6-Chloro-9-(THP)-9H-purine (Starting Material) Step1 Nucleophilic Substitution at C6 (e.g., with amines, thiols, etc.) Start->Step1 Step2 Deprotection (Removal of THP group) Step1->Step2 Library Library of Novel Purine Analogs Step2->Library Screening High-Throughput Screening Library->Screening Target Target Identification (e.g., Kinases, Polymerases) Screening->Target Leads Lead Compounds for Antiviral/Anticancer Drugs Target->Leads

Caption: Role of 6-Chloro-9-(THP)-9H-purine in drug discovery.

References

In-Depth Technical Guide to CAS 7306-68-5: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound with CAS number 7306-68-5, identified as 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. This purine derivative is a critical building block in the synthesis of various pharmaceutical agents, most notably in the development of antiviral and anticancer drugs.

Chemical Properties and Structure

This compound is a halogenated organic compound.[1] It presents as a white to off-white crystalline solid at room temperature and is generally odorless or has a faint organic scent.[1] Its structure, featuring a purine core with a chloro substituent and a tetrahydropyranyl (THP) protecting group, makes it a versatile intermediate for further chemical modifications. The THP group provides stability and can be removed under acidic conditions, allowing for subsequent reactions at the N9 position of the purine ring.

Chemical Structure

Systematic Name: this compound[1]

Molecular Formula: C₁₀H₁₁ClN₄O[1]

Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of CAS 7306-68-5.

PropertyValueReference(s)
Molecular Weight 238.67 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 70-71 °C[1]
Boiling Point Not specified
Solubility Not specified[1]
Spectral and Analytical Data
Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the protons on the purine ring and the tetrahydropyran ring.
¹³C NMR Signals corresponding to the carbon atoms of the purine and tetrahydropyran rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
HPLC A single major peak indicating the purity of the compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 6-chloropurine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.[1]

Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, a slurry of 6-chloropurine (1 equivalent) is prepared in an appropriate solvent.

  • Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate is added to the slurry.[1]

  • Reagent Addition: The mixture is warmed to approximately 60°C. 3,4-dihydro-2H-pyran (1.3 equivalents) is then added dropwise to the stirred slurry over a period of 30 minutes.[1]

  • Reaction: The reaction mixture is heated for an additional 30 minutes.[1]

  • Work-up: The mixture is allowed to cool to room temperature. Concentrated ammonium hydroxide is added to neutralize the acid catalyst, and stirring is continued for a few minutes.[1]

  • Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a syrup that crystallizes upon standing. The crude product can be further purified by extraction with boiling hexane to afford the final product with a yield of approximately 78%.[1]

Role in Drug Development: Synthesis of Duvelisib

CAS 7306-68-5 is a key intermediate in the synthesis of Duvelisib, a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, which is used in the treatment of certain types of cancer. The chloro group at the 6-position of the purine ring is readily displaced by nucleophiles, allowing for the introduction of various functional groups necessary for the final drug molecule.

Duvelisib Signaling Pathway

Duvelisib exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is often aberrantly activated in cancer cells, leading to uncontrolled cell growth, proliferation, and survival.[2][3][4][5][6]

Duvelisib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K-δ / PI3K-γ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Duvelisib Duvelisib Duvelisib->PI3K PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Duvelisib inhibits PI3K-δ and PI3K-γ, blocking the PI3K/AKT/mTOR pathway.

The diagram above illustrates the mechanism of action of Duvelisib. By inhibiting the delta and gamma isoforms of PI3K, Duvelisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream signaling molecules such as AKT and mTOR, ultimately leading to the inhibition of cell proliferation and survival, and the induction of apoptosis in cancer cells.

Logical Workflow for Synthesis and Application

The following diagram outlines the logical workflow from the synthesis of the intermediate CAS 7306-68-5 to its application in the synthesis of a final drug product like Duvelisib and its subsequent biological effect.

Synthesis_to_Application_Workflow Start Starting Materials (6-Chloropurine & 3,4-Dihydro-2H-pyran) Synthesis Synthesis of CAS 7306-68-5 Start->Synthesis Intermediate CAS 7306-68-5 (Purified Intermediate) Synthesis->Intermediate Drug_Synthesis Synthesis of Duvelisib Intermediate->Drug_Synthesis API Active Pharmaceutical Ingredient (Duvelisib) Drug_Synthesis->API Biological_Effect Biological Effect (Inhibition of PI3K Pathway) API->Biological_Effect

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a key intermediate in the development of various bioactive compounds. This document details the primary synthesis pathway, alternative methodologies, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Core Synthesis Pathway: Acid-Catalyzed Reaction of 6-Chloropurine and 3,4-Dihydro-2H-pyran

The most common and efficient method for the synthesis of this compound involves the direct reaction of 6-chloropurine with 3,4-dihydro-2H-pyran. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid monohydrate, and proceeds via an electrophilic addition mechanism. The tetrahydropyranyl (THP) group acts as a protecting group for the N9 position of the purine ring, which is crucial for subsequent functionalization at other positions.

The reaction is valued for its relatively high yield and straightforward procedure. A notable advantage of this method is the selective protection of the N9 nitrogen, which is often desired in the synthesis of purine analogs.[1]

Alternative Synthesis Route: The Mitsunobu Reaction

An alternative approach for the N9-alkylation of 6-chloropurine to introduce the tetrahydropyranyl group is the Mitsunobu reaction.[2][3][4] This reaction allows for the coupling of an alcohol (in this case, tetrahydro-2H-pyran-2-ol, the hydrated form of dihydropyran) with a nucleophile (6-chloropurine) using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

While the Mitsunobu reaction is a versatile tool for forming C-N bonds under mild conditions, its application for this specific transformation is less commonly reported than the direct acid-catalyzed approach. It can be a valuable alternative when dealing with sensitive substrates or when specific stereochemistry is desired, as the Mitsunobu reaction generally proceeds with inversion of configuration at the alcohol stereocenter.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₁ClN₄O[1]
Molecular Weight 238.67 g/mol [1]
Typical Yield (Acid-Catalyzed) 78%[5]
Melting Point 70-71 °C[5]

Characterization Data:

Data Type Chemical Shifts (δ) / m/z Notes
¹H NMR (400 MHz, CDCl₃) 1.60-1.84 and 1.95-2.20 (m, 6H, CH₂ of THP), 3.81 (t, 1H, J = 11.4 Hz, H-5'a of THP), 4.20 (d, 1H, J = 10.1 Hz, H-5'b of THP), 5.78 (d, 1H, J = 10.6 Hz, H-1' of THP), 8.26 (s, 1H, H-8 of purine)Data for 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine
¹³C NMR (100.6 MHz, CDCl₃) 22.6, 24.8, 32.0 (CH₂ of THP), 68.9 (CH₂O of THP), 81.9 (NCHO of THP), 132.1 (C-5 of purine), 142.2 (CH-8 of purine), 151.3 (C-4 of purine), 153.8 (C-2 of purine), 161.7 (C-6 of purine)Data for 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine
Mass Spectrometry (FAB HRMS) [M+H]⁺: 253.0850 (calculated for C₁₁H₁₄ClN₄O: 253.0856)Data for 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine
Mass Spectrometry (GC-MS) A mass spectrum for a related compound, (E)-6-[2-(3-Furanyl)ethenyl]-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, is available and can be used for fragmentation pattern comparison of the THP-purine core.[6]

Detailed Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is adapted from a reported procedure.[5]

Materials:

  • 6-Chloropurine

  • 3,4-Dihydro-2H-pyran (Dihydropyran)

  • p-Toluenesulfonic acid monohydrate

  • Concentrated ammonium hydroxide

  • Sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a slurry of 6-chloropurine (20 g, 0.1294 mol) in a suitable reaction vessel, add p-toluenesulfonic acid monohydrate (0.35 g).

  • Warm the mixture to 60 °C with stirring.

  • Add dihydropyran (13.4 mL, 0.172 mol) dropwise over a period of 30 minutes.

  • Continue heating and stirring for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature over 1 hour.

  • Add concentrated ammonium hydroxide (12 mL) and continue stirring for 5 minutes.

  • Transfer the solution to a separatory funnel and wash with water (4 x 70 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate in vacuo to obtain a syrup.

  • The syrup should slowly crystallize upon standing.

  • Extract the crude product with boiling hexane to yield the solid product. Two crops can be collected for a total yield of approximately 24.36 g (78%).

Purification: The crude product can be purified by crystallization. Based on procedures for similar compounds, a mixture of isopropanol and water can be an effective solvent system. The crude solid is dissolved in a minimal amount of hot isopropanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway 6-Chloropurine 6-Chloropurine This compound This compound 6-Chloropurine->this compound  p-Toluenesulfonic acid monohydrate (Acid Catalyst) 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran->this compound

Caption: Acid-catalyzed synthesis of the target compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Start Mix Mix 6-Chloropurine and p-Toluenesulfonic acid monohydrate Start->Mix Heat Heat to 60°C Mix->Heat Add_DHP Add 3,4-Dihydro-2H-pyran dropwise over 30 min Heat->Add_DHP React Continue heating for 30 min Add_DHP->React Cool Cool to Room Temperature (1 hr) React->Cool Quench Add concentrated Ammonium Hydroxide Cool->Quench Wash Wash with Water (4x) Quench->Wash Dry Dry organic layer (Na2SO4) Wash->Dry Filter_Concentrate Filter and Concentrate in vacuo Dry->Filter_Concentrate Crystallize Crystallize from Hexane (or Isopropanol/Water) Filter_Concentrate->Crystallize Isolate Isolate Product Crystallize->Isolate End End Isolate->End

References

An In-depth Technical Guide to the Tetrahydropyran (THP) Protection of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental protocol for the tetrahydropyran (THP) protection of 6-chloropurine. This chemical modification is a crucial step in the synthesis of various purine derivatives, which are of significant interest in drug discovery and development. The protection of the N9 position of the purine ring allows for selective reactions at other sites of the molecule.

Core Mechanism of THP Protection

The protection of 6-chloropurine with a tetrahydropyranyl (THP) group is an acid-catalyzed reaction. The process involves the reaction of 6-chloropurine with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH).

The mechanism proceeds as follows:

  • Protonation of Dihydropyran (DHP): The acid catalyst protonates the oxygen atom of the double bond in DHP.

  • Formation of a Resonance-Stabilized Carbocation: The protonated DHP rearranges to form a resonance-stabilized oxocarbenium ion. This cation is a key reactive intermediate.

  • Nucleophilic Attack: The N9 nitrogen of the 6-chloropurine acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A base (which can be the solvent or another molecule of 6-chloropurine) removes the proton from the N9 nitrogen, yielding the N9-THP-protected 6-chloropurine and regenerating the acid catalyst.

Due to the chirality of the anomeric carbon in the THP ring, the product is a racemic mixture of two diastereomers.[1]

THP_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 6-Chloropurine Carbocation Resonance-Stabilized Carbocation 6-Chloropurine->Carbocation Nucleophilic Attack DHP DHP->Carbocation Protonation Catalyst p-TsOH Product 6-Chloro-9-(THP)purine Carbocation->Product Deprotonation

Caption: Mechanism of THP protection of 6-chloropurine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the THP protection of 6-chloropurine based on a literature procedure.[2]

ParameterValue
Reactants
6-Chloropurine20 g (0.1294 mol)
3,4-Dihydro-2H-pyran (DHP)13.4 mL (0.172 mol)
p-Toluenesulfonic acid monohydrate0.35 g
Reaction Conditions
Temperature60 °C
Reaction Time30 min (DHP addition) + 30 min (heating)
Work-up
Quenching AgentConcentrated ammonium hydroxide (12 mL)
Extraction SolventHexane
Product
Yield78% (24.36 g)
Melting Point70-71 °C

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of 6-chloro-9-(tetrahydro-2-pyranyl)purine.[2]

Materials:

  • 6-Chloropurine

  • p-Toluenesulfonic acid monohydrate

  • 3,4-Dihydro-2H-pyran (DHP)

  • Concentrated ammonium hydroxide

  • Water

  • Hexane

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, prepare a slurry of 6-chloropurine (20 g, 0.1294 mol) and p-toluenesulfonic acid monohydrate (0.35 g).

  • Heating: Warm the slurry to 60 °C with stirring.

  • Addition of DHP: While maintaining the temperature at 60 °C, add dihydropyran (13.4 mL, 0.172 mol) dropwise over a period of 30 minutes.

  • Reaction Completion: After the addition is complete, continue heating the mixture at 60 °C for an additional 30 minutes.

  • Cooling: Allow the reaction mixture to cool to room temperature over 1 hour.

  • Quenching: Add concentrated ammonium hydroxide (12 mL) to the cooled solution and continue stirring for 5 minutes to neutralize the acid catalyst.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (4 x 70 mL).

  • Drying and Concentration: Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator. This will yield a syrup (approximately 29 g) which will slowly crystallize upon standing.

  • Purification: Extract the crude product with boiling hexane to afford the solid 6-chloro-9-(tetrahydro-2-pyranyl)purine. Two crops can be collected, yielding a total of 24.36 g (78%).

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Slurry of 6-Chloropurine and p-TsOH B Heat to 60°C A->B C Add DHP over 30 min B->C D Heat for 30 min C->D E Cool to RT D->E F Add NH4OH E->F G Wash with Water F->G H Dry with Na2SO4 G->H I Concentrate H->I J Extract with boiling Hexane I->J K Collect Product J->K

Caption: Experimental workflow for THP protection of 6-chloropurine.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and regulatory guidelines. The user assumes all responsibility for the use of this information.

References

A Technical Guide to the Reactivity of the C6-Chloro Group in 9-(Tetrahydropyran-2-yl)purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the chemical reactivity of the C6-chloro group in 9-(Tetrahydropyran-2-yl)purine (9-THP-purine). The C6 position of the purine ring is a critical site for chemical modification in the development of novel therapeutic agents, and understanding its reactivity is paramount for the rational design of new molecules. The presence of a chlorine atom at this position renders it highly susceptible to nucleophilic aromatic substitution (SNAr), making 9-THP-6-chloropurine a versatile intermediate for creating diverse libraries of purine derivatives.

Core Principles of Reactivity

The purine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electron deficiency is particularly pronounced at the C2, C6, and C8 positions. The chlorine atom at the C6 position is an excellent leaving group, further activating the site for nucleophilic attack.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of a nucleophile to the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the purine ring, yielding the C6-substituted product.

The tetrahydropyranyl (THP) group at the N9 position serves as a protecting group.[1][2] It is stable under the neutral or basic conditions typically employed for SNAr reactions at the C6 position but can be readily removed under acidic conditions.[3][4] This allows for selective modification at C6 without interfering with the N9 position, which is crucial for subsequent biological evaluations or further synthetic transformations.

SNAr_Mechanism cluster_reactants cluster_intermediate cluster_products Reactant 9-THP-6-chloropurine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nucleophile Nu-Nucleophile Nucleophile->Intermediate + Product C6-Substituted Purine Intermediate->Product - Cl- LeavingGroup Cl-Chloride Ion

Scope of Nucleophilic Substitution Reactions

The C6-chloro group can be displaced by a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This versatility makes 9-THP-6-chloropurine a valuable scaffold in medicinal chemistry and drug discovery. For instance, it has been used to synthesize compounds with potential applications as antileukemic agents, antiviral agents, and inhibitors of various enzymes.[5][6]

Amines readily displace the C6-chloro group to form various N-substituted adenines. These reactions are typically carried out in a polar solvent like n-butanol (n-BuOH) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated.[7]

NucleophileReagents & ConditionsProductYieldReference
Aniline DerivativesDIPEA, n-BuOH, 120 °C6-Anilino-purine derivativeModerate[7]
Alkyl AminesDIPEA, n-BuOH, 120 °C6-Alkylamino-purine derivativeModerate[7]
HydrazineDMF, 80 °C, 18 h6-Hydrazinyl-purine derivative-[8]

Sulfur nucleophiles, such as thiols and thiophenols, are highly effective for substitution at the C6 position, leading to the formation of 6-thioether purine derivatives. These reactions often proceed smoothly without the need for a strong base.

NucleophileReagents & ConditionsProductYieldReference
Benzyl MercaptanDMF, 80 °C, 2 h6-(Benzylthio)-purine derivative-[8]
Glutathione (GSH)In vitro (cellular extracts)6-Glutathionyl-purine conjugate-[6]
Arylthiols-6-(Arylthio)-purine derivative-[9]

Alkoxides and phenoxides can also serve as nucleophiles, although they may require more forcing conditions compared to amines or thiols. Phase transfer catalysis has been successfully applied to facilitate the reaction between 2,6-dichloropurines and various alcohols or phenols, selectively yielding 6-alkoxy/aryloxy-2-chloropurines.[10]

NucleophileReagents & ConditionsProductYieldReference
Arylalkyl alcoholsPhase Transfer Catalysis6-Arylalkoxy-purine derivative-[10]
PhenolsPhase Transfer Catalysis6-Aryloxy-purine derivative-[10]
MethoxideNaOMe, MeOH6-Methoxy-purine derivative-[11]

Carbon-carbon bond formation at the C6 position can be achieved through reactions with activated aromatic compounds or organometallic reagents. For example, direct arylation with electron-rich aromatics can be promoted by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[12][13]

NucleophileReagents & ConditionsProductYieldReference
IndoleAlCl₃ (3 equiv.), 1,2-dichloroethane (DCE), 80 °C, 8 h6-(Indol-3-yl)-purine derivativeModerate to Good[12]
Activated AromaticsAlCl₃ (3 equiv.), DCE, reflux, 0.5 h6-Aryl-purine derivativeModerate to Excellent[13]

Nucleophile_Scope cluster_N N-Nucleophiles cluster_S S-Nucleophiles cluster_O O-Nucleophiles cluster_C C-Nucleophiles center 9-THP-6-chloropurine N1 Amines (R-NH2) center->N1 S1 Thiols (R-SH) center->S1 O1 Alcohols (R-OH) center->O1 C1 Indoles, Aromatics center->C1 N_Prod 6-Amino-purines N1->N_Prod S_Prod 6-Thioether-purines S1->S_Prod O_Prod 6-Alkoxy-purines O1->O_Prod C_Prod 6-Aryl-purines C1->C_Prod

Experimental Protocols

The following are generalized methodologies for typical nucleophilic substitution reactions at the C6 position of a 9-substituted-6-chloropurine. Researchers should optimize these conditions for their specific substrates.

  • Reactant Preparation: Dissolve the 9-THP-6-chloropurine (1.0 equiv.) in n-butanol or a similar high-boiling polar solvent.

  • Addition of Reagents: Add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions can take from a few hours to overnight.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

  • Reactant Preparation: Dissolve the 9-THP-6-chloropurine (1.0 equiv.) in a polar aprotic solvent such as DMF.

  • Addition of Reagents: Add the desired thiol (1.0-1.2 equiv.) to the solution. A mild base like potassium carbonate or triethylamine may be added if the thiol is not sufficiently nucleophilic, but it is often not required.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction for completion by TLC or LC-MS.[8]

  • Work-up and Purification: Follow steps 4-6 as outlined in Protocol 3.1.

Experimental_Workflow A 1. Reactant Setup (9-THP-6-chloropurine, Solvent) B 2. Reagent Addition (Nucleophile, Base if needed) A->B C 3. Reaction (Heating & Monitoring via TLC/LC-MS) B->C D 4. Work-up (Solvent removal, Extraction, Washing) C->D E 5. Purification (Silica Gel Column Chromatography) D->E F 6. Characterization (NMR, Mass Spectrometry) E->F

Conclusion

The C6-chloro group in 9-THP-purine is a highly reactive and synthetically versatile handle for the generation of diverse purine libraries. Its susceptibility to nucleophilic aromatic substitution allows for the introduction of a wide array of functional groups using nitrogen, sulfur, oxygen, and carbon nucleophiles. The stability of the THP protecting group under common reaction conditions further enhances its utility as a key intermediate in the synthesis of biologically active molecules for drug discovery and development.

References

potential biological activities of substituted purine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Substituted Purine Analogs

Executive Summary

Purine analogs are a cornerstone in the treatment of various diseases, primarily cancers and viral infections.[1][2] As antimetabolites, they mimic endogenous purine bases (adenine and guanine), thereby disrupting nucleic acid synthesis and cellular metabolism.[3][4] Their structural diversity allows for a wide range of biological activities, including but not limited to anticancer, antiviral, and immunosuppressive effects.[1][5] This document provides a comprehensive overview of the mechanisms of action, therapeutic applications, and structure-activity relationships of substituted purine analogs. It includes summarized quantitative data, detailed experimental protocols for assessing their activity, and visualizations of key cellular pathways and workflows to guide further research and development in this critical area of medicinal chemistry.

General Mechanisms of Action

Substituted purine analogs exert their biological effects through several primary mechanisms. The most common pathway involves their role as antimetabolites.[3] Other analogs are designed to act as specific enzyme inhibitors, particularly targeting protein kinases.[6]

Antimetabolite Activity

The majority of clinically approved purine analogs function by interfering with DNA and RNA synthesis.[2] This process typically involves intracellular phosphorylation to their active triphosphate forms.[7][8][9]

The general pathway is as follows:

  • Cellular Uptake: Purine analogs enter the cell, often via nucleoside transporters.[10]

  • Phosphorylation: The analog is sequentially phosphorylated by cellular kinases to its active triphosphate form.[7][8][9]

  • Inhibition of DNA/RNA Synthesis: The triphosphate analog competes with natural purine triphosphates (ATP, GTP) for incorporation into growing DNA or RNA strands by polymerases.[11]

  • Chain Termination & Apoptosis: Incorporation of the analog can lead to DNA strand breaks and termination of chain elongation, which ultimately triggers programmed cell death (apoptosis).[3][11]

Purine_Analog_Antimetabolite_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Analog_ext Purine Analog Analog_int Purine Analog Analog_ext->Analog_int Nucleoside Transporter MonoP Analog Monophosphate Analog_int->MonoP Phosphorylation DiP Analog Diphosphate MonoP->DiP Phosphorylation TriP Analog Triphosphate (Active) DiP->TriP Phosphorylation DNA_Poly Inhibition of DNA Polymerase TriP->DNA_Poly DNA_Incorp Incorporation into DNA/RNA TriP->DNA_Incorp Arrest Cell Cycle Arrest DNA_Poly->Arrest DNA_Incorp->Arrest Apoptosis Apoptosis Arrest->Apoptosis

General mechanism of action of antimetabolite purine analogs.
Kinase Inhibition

The purine scaffold is a "privileged structure" for targeting the ATP-binding pocket of protein kinases.[6] By substituting various positions on the purine ring, analogs can be designed to selectively inhibit specific kinases that are often overactive in cancer cells, thus blocking proliferation and survival signaling pathways.[6][12]

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibition Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase Blocked Blocked Kinase Analog Purine Analog (Inhibitor) Analog->Blocked Competes with ATP NoProduct No Phosphorylation Blocked->NoProduct

Competitive inhibition of a protein kinase by a purine analog.

Anticancer Activity

Purine analogs are widely used as antineoplastic agents, particularly for hematological malignancies.[1][13] Their efficacy stems from their ability to induce apoptosis in rapidly dividing cancer cells.[9][14]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity (IC50) of various substituted purine analogs against different human cancer cell lines.

Table 1: Cytotoxicity of Thiosubstituted Purines [14]

Compound Cancer Cell Line Cell Line Type EC50 (µg/mL)
2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) SNB-19 Glioblastoma 5.00
C-32 Melanoma 7.58
Azathioprine analog (2a) SNB-19 Glioblastoma 9.01
C-32 Melanoma 11.5
Azathioprine analog (3a) C-32 Melanoma 9.98
Cisplatin (Control) SNB-19 Glioblastoma 4.95

| | C-32 | Melanoma | 6.80 |

Table 2: Cytotoxicity of Clinically Used Purine Analogs [11]

Purine Analog Cell Line Cancer Type IC50 (µM)
Cladribine HL-60 Acute Promyelocytic Leukemia 0.04
MOLT-4 T-cell Acute Lymphoblastic Leukemia 0.02
THP-1 Acute Monocytic Leukemia 0.12
Nelarabine MOLT-4 T-cell Acute Lymphoblastic Leukemia 2

| | JURKAT | T-cell Leukemia | 5 |

Table 3: Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purines [12]

Compound Target Kinase IC50 (µM)
Compound I Bcr-Abl 0.040 - 0.090
Compound II Bcr-Abl 0.040 - 0.090
Compound III Bcr-Abl 0.040 - 0.090

| 71i | EGFRL858R/T790M/C797S | 0.018 |

Antiviral Activity

Many purine analogs are potent antiviral agents that interfere with viral nucleic acid replication.[15] They are often activated by viral-specific enzymes (e.g., thymidine kinase), providing a degree of selectivity for infected cells.

Quantitative Data: Antiviral Efficacy

The following table presents the 50% effective concentration (EC50) of various purine analogs against different viruses.

Table 4: Antiviral Activity of N-[2-(2-Phosphonomethoxy)ethyl] (PME) Purine Analogs [16]

Compound Virus EC50 (µg/mL)
PMEDAP HSV-1, HSV-2, VZV 0.07 - 2
2-amino-6-chloropurine derivative HSV-1, HSV-2 0.1 - 0.4
CMV, VZV 0.006 - 0.3

| PMEG | DNA Viruses | 0.01 - 0.02 |

Immunosuppressive Activity

Certain purine analogs, such as azathioprine, fludarabine, and cladribine, exhibit profound immunosuppressive effects by inducing lymphocytopenia, particularly depleting CD4+ T-cell populations.[1][7][8][9][17] This activity makes them valuable in treating autoimmune diseases and preventing transplant rejection.[1][2] However, this can also lead to an increased risk of opportunistic infections.[17]

Structure-Activity Relationships (SAR)

The biological activity of purine analogs is highly dependent on the nature and position of substituents on the purine ring. SAR studies are crucial for designing novel compounds with enhanced potency and selectivity.

  • N9 Substitution: Alkylation at the N9 position is common for creating acyclic nucleoside analogs. The nature of this side chain is critical for interaction with polymerases or kinases.

  • C6 Substitution: Modifications at the C6 position are vital. An amino group (adenine analogs) or a hydroxyl/keto group (guanine analogs) is often required for activity. Substituting with thiols (e.g., 6-mercaptopurine) or halogens can modulate activity and metabolic stability.[14][18]

  • C2 Substitution: Adding or modifying groups at the C2 position can significantly impact selectivity and potency. For example, adding an amino group to PMEA (adenine analog) to create PMEDAP (2,6-diaminopurine analog) enhances activity against herpesviruses.[16][19]

  • C8 Substitution: This position is a key site for modification to achieve selectivity for certain enzymes, such as Grp94 over other Hsp90 paralogs.[20]

  • Ring Modifications: Replacing ring carbons or nitrogens (deaza- or aza-analogs) can alter the electronic properties and hydrogen bonding capabilities, often leading to a loss or change in activity.[19]

Key positions for substitution on the purine scaffold.

Detailed Experimental Protocols

This section provides methodologies for key in vitro assays used to evaluate the biological activity of substituted purine analogs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of purine analog A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution (5 mg/mL) C->D E 5. Incubate for 4 hours at 37°C D->E F 6. Remove medium & add DMSO to dissolve formazan E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 from dose-response curve G->H

Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps: [11]

  • Cell Seeding: Seed cells at an appropriate density in a 96-well microplate.

  • Drug Treatment: Treat the cells with a range of concentrations of the purine analog and a vehicle control.

  • Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

AnnexinV_Workflow A 1. Harvest 1-5 x 10^5 treated cells B 2. Wash cells twice with cold PBS A->B C 3. Resuspend in 100 µL of 1X Binding Buffer B->C D 4. Add 5 µL Annexin V-FITC and 1 µL Propidium Iodide (PI) C->D E 5. Incubate for 15 min at room temp in the dark D->E F 6. Add 400 µL of 1X Binding Buffer E->F G 7. Analyze immediately by flow cytometry F->G

Experimental workflow for the Annexin V apoptosis assay.

Detailed Steps: [11]

  • Cell Preparation: Harvest approximately 1-5 x 10^5 cells that have been treated with the purine analog for a specified time.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution (for live/dead discrimination).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antiviral Plaque Reduction Assay

This assay is a standard method for measuring the ability of a compound to inhibit viral replication in vitro.

Plaque_Reduction_Workflow A 1. Seed host cells in 6-well plates to form a monolayer B 2. Infect monolayer with a known titer of virus (e.g., 100 PFU) A->B C 3. Incubate for 1-2 hours to allow viral adsorption B->C D 4. Remove inoculum and overlay with medium containing the purine analog C->D E 5. Incubate until plaques are visible D->E F 6. Fix and stain cells (e.g., with crystal violet) E->F G 7. Count plaques and calculate the % inhibition F->G

Experimental workflow for a viral plaque reduction assay.

Detailed Steps: [21]

  • Cell Culture: Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Infection: Infect the cell monolayers with a standardized amount of virus, typically 50-100 plaque-forming units (PFU) per well.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the purine analog.

  • Incubation: Incubate the plates for several days, allowing plaques (zones of cell death) to form.

  • Staining: Fix the cells and stain them with a dye, such as crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained background.

  • Quantification: Count the number of plaques in each well. The concentration of the analog that reduces the number of plaques by 50% (EC50) is determined.

References

The Cornerstone of Innovation: A Technical Guide to Intermediates in Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone of modern medicine, forming the basis of numerous antiviral and anticancer therapies.[1][2] These molecules are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA, but contain strategic modifications to their sugar or nucleobase components.[3] This structural mimicry allows them to interfere with the replication of viruses and cancer cells.

The synthesis of these complex molecules is a significant challenge, often requiring multi-step processes that demand precise control over reactivity and stereochemistry.[1] Central to overcoming these challenges is the strategic design and utilization of key reaction intermediates. These transient molecular species are the pivotal points in a synthetic route, enabling the construction of the final, complex nucleoside analog with high purity and yield. This guide provides an in-depth exploration of the critical classes of intermediates, detailed experimental methodologies, and case studies of blockbuster antiviral drugs, illustrating the indispensable role of intermediates in the synthesis of nucleoside analogs.

Chapter 1: Key Classes of Intermediates in Nucleoside Analog Synthesis

The successful synthesis of a nucleoside analog hinges on a series of well-controlled reactions, each facilitated by a specific type of intermediate. These intermediates can be broadly categorized based on their function in the synthetic pathway.

Protected Nucleosides: Directing Reactivity

Natural nucleosides possess multiple reactive functional groups, primarily hydroxyl (-OH) and exocyclic amino (-NH2) groups. To prevent unwanted side reactions during synthesis, these groups must be temporarily masked with protecting groups.[4] The resulting "protected nucleosides" are crucial intermediates that ensure reactions occur only at the desired position.[4][] The choice of protecting group is critical; it must be stable under the reaction conditions and easily removable at a later stage without damaging the molecule.[]

Protecting GroupTarget FunctionalityCommon Reagents for RemovalKey Characteristics
Dimethoxytrityl (DMT) 5'-HydroxylWeak acid (e.g., trichloroacetic acid)Widely used for 5'-OH protection in oligonucleotide synthesis due to its acid lability.[4][6]
tert-Butyldimethylsilyl (TBDMS) 2'-Hydroxyl (in RNA)Fluoride ion (e.g., TBAF)Provides robust protection for the 2'-OH group during RNA synthesis.[][6]
Benzoyl (Bz) Exocyclic Amines (A, C)Base (e.g., aqueous ammonia)More stable than acetyl groups, often used in long-chain synthesis.[4][]
Acetyl (Ac) Exocyclic Amines (G)Base (e.g., aqueous ammonia)Common acyl-type protecting group for nucleobases.[]
N,N-dimethylformamide dimethyl acetal (DMF-DMA) 2',3'-Diols & AminesMild acid (e.g., acetic acid)Used for simultaneous protection, removable under mild conditions, avoiding degradation.[7][8]
Activated Sugar Intermediates: Forging the Glycosidic Bond

The formation of the N-glycosidic bond—the link between the sugar and the nucleobase—is a defining step in nucleoside synthesis.[9] This typically involves an "activated" sugar intermediate where the anomeric carbon (C1') has a good leaving group, making it susceptible to nucleophilic attack by the nucleobase.[3]

The most renowned method is the Vorbrüggen glycosylation, which uses silylated nucleobases to attack a sugar intermediate, often a glycosyl acetate or halide, activated by a Lewis acid.[3][10] This approach is highly reliable and provides excellent stereochemical control, favoring the formation of the desired β-anomer.[10]

Nucleoside Phosphoramidites: The Building Blocks of Oligonucleotides

For the synthesis of oligonucleotides (short DNA or RNA strands), nucleoside phosphoramidites are the indispensable intermediates.[11][12] First introduced by Beaucage and Caruthers, these compounds are derivatives of protected nucleosides with a reactive phosphoramidite group, typically at the 3'-hydroxyl position.[11][12] This moiety is activated by a weak acid, such as tetrazole, allowing for the rapid and efficient, stepwise addition of nucleotides onto a growing chain in the solid-phase synthesis method.[13] The high coupling efficiency of this chemistry, often exceeding 99%, has enabled the routine automated synthesis of custom DNA and RNA sequences.[12]

experimental_workflow General Nucleoside Analog Synthesis Workflow cluster_0 Sugar Moiety Preparation cluster_1 Nucleobase Preparation cluster_2 Coupling and Final Product ChiralPool Chiral Pool (e.g., Ribose) ProtectedSugar Protected Sugar Intermediate ChiralPool->ProtectedSugar Protection ActivatedSugar Activated Sugar (e.g., Glycosyl Acetate) ProtectedSugar->ActivatedSugar Activation ProtectedNA Protected Nucleoside Analog ActivatedSugar->ProtectedNA N-Glycosylation (Vorbrüggen) Nucleobase Nucleobase (or Analog) SilylatedBase Silylated Nucleobase Intermediate Nucleobase->SilylatedBase Silylation SilylatedBase->ProtectedNA FinalProduct Final Nucleoside Analog ProtectedNA->FinalProduct Deprotection remdesivir_synthesis Simplified 3-Step Remdesivir Synthesis Start GS-441524 (Nucleoside Core) Step1 Protection with DMF-DMA Start->Step1 Intermediate1 Protected Nucleoside Intermediate Step1->Intermediate1 Step2 Phosphoramidation (Stereoselective) Intermediate1->Step2 Intermediate2 Protected Remdesivir Intermediate Step2->Intermediate2 Step3 Deprotection (Mild Acid) Intermediate2->Step3 End Remdesivir Step3->End moa_pathway General Mechanism of Action for Nucleoside Analog Prodrugs cluster_cell Infected Host Cell Prodrug Nucleoside Analog Prodrug (ProTide) AnalogMP Analog Monophosphate (MP) Prodrug->AnalogMP Esterases AnalogDP Analog Diphosphate (DP) AnalogMP->AnalogDP Host Kinases AnalogTP Active Analog Triphosphate (TP) AnalogDP->AnalogTP Host Kinases Polymerase Viral RNA/DNA Polymerase AnalogTP->Polymerase Termination Chain Termination & Inhibition of Viral Replication Polymerase->Termination Extracellular Extracellular Space Extracellular->Prodrug Cell Entry

References

Spectroscopic Data for C10H11ClN4O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with the molecular formula C10H11ClN4O. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and drug development settings. The degree of unsaturation for C10H11ClN4O is calculated to be 7, indicating a molecular structure rich in rings and/or multiple bonds, characteristic of many biologically active compounds.

A known compound corresponding to this molecular formula is 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine . This guide will focus on the predicted and known spectroscopic data for this specific isomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The data for the complete molecule is predicted based on the known spectral data of its constituent fragments: 6-chloropurine and tetrahydropyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7s1HH-2 (Purine)
~8.1s1HH-8 (Purine)
~5.8dd1HH-2' (THP)
~4.0m1HH-6'eq (THP)
~3.7m1HH-6'ax (THP)
~2.1-1.6m6HH-3', H-4', H-5' (THP)

Note: Predicted chemical shifts are based on the analysis of the individual fragments and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~152C-2 (Purine)
~151C-4 (Purine)
~150C-6 (Purine)
~144C-8 (Purine)
~131C-5 (Purine)
~83C-2' (THP)
~68C-6' (THP)
~30C-3' (THP)
~25C-4' (THP)
~23C-5' (THP)

Note: Predicted chemical shifts are based on the analysis of the individual fragments and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch (Purine)
~2950-2850StrongAliphatic C-H stretch (THP)
~1600-1450Medium-StrongC=C and C=N stretching (Purine ring)
~1250-1050StrongC-O-C stretch (THP)
~800-700StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
238/240-[M]⁺∙ (Molecular ion peak with isotopic pattern for Cl)
154/156-[M - C5H8O]⁺∙ (Loss of tetrahydropyran)
85-[C5H9O]⁺ (Tetrahydropyranyl cation)

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak.

  • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film from Solution):

  • Dissolve a small amount of the solid sample (1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

  • Apply a drop of the solution to the center of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

FT-IR Spectroscopy Protocol:

  • Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Acquire the sample spectrum. Typical parameters include:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ensure the sample is fully dissolved and free of any particulate matter.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and then ionized in the ion source by a beam of high-energy electrons (typically 70 eV).

  • The resulting molecular ions and fragment ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

  • The resulting mass spectrum is plotted as relative intensity versus m/z.

  • Analyze the molecular ion peak (including its isotopic pattern) and the fragmentation pattern to confirm the molecular weight and elucidate the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like C10H11ClN4O.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Compound Synthesis (C10H11ClN4O) purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ir IR Spectroscopy purification->ir Functional Group Identification ms Mass Spectrometry purification->ms Molecular Weight Confirmation interpretation Structure Elucidation & Data Compilation nmr->interpretation ir->interpretation ms->interpretation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide on the Solubility Profile of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the purine derivative 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. Given the limited publicly available quantitative solubility data for this specific compound, this document outlines standardized experimental protocols for determining its solubility, presents a template for data presentation, and discusses its potential biological relevance through signaling pathway diagrams.

Introduction

This compound (CAS No. 7306-68-5) is a synthetic purine derivative.[1] It is characterized as a white to off-white crystalline solid at room temperature.[1] Purine analogs are a cornerstone in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules with potential therapeutic applications, including antiviral and antineoplastic agents. The tetrahydropyranyl group is frequently employed as a protecting group for the N9 position of the purine ring, enhancing stability and modifying physicochemical properties such as solubility. Understanding the solubility of this compound is critical for its application in drug discovery and development, impacting formulation, bioavailability, and in vitro assay design.

Physicochemical Properties

PropertyValueReference
CAS Number 7306-68-5[1]
Molecular Formula C₁₀H₁₁ClN₄O[1]
Appearance White to off-white crystalline solid[1]

Hypothetical Solubility Profile

Due to the absence of specific experimental data in the public domain, the following table is a representative template for presenting the solubility of this compound in various solvents. The values are illustrative and should be determined experimentally.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Water25Data not availableData not availableShake-Flask
PBS (pH 7.4)25Data not availableData not availableShake-Flask
DMSO25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask
Dichloromethane25Data not availableData not availableShake-Flask

Experimental Protocols

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, PBS pH 7.4, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid ensures that a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

G Workflow for Thermodynamic Solubility Determination A Add excess solid compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h at constant temperature) B->C D Allow undissolved solid to settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify concentration (HPLC/UV-Vis) F->G H Determine solubility G->H

Caption: Experimental workflow for determining thermodynamic solubility.

Synthesis of this compound

The following protocol describes the synthesis of the title compound from 6-chloropurine and dihydropyran.[5]

Materials:

  • 6-Chloropurine

  • Dihydropyran

  • p-Toluenesulfonic acid monohydrate

  • Concentrated ammonium hydroxide

  • Hexane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Create a slurry of 6-chloropurine (0.1294 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate in a reaction vessel and warm to 60 °C.

  • Add dihydropyran (0.172 mol) dropwise to the stirred slurry over 30 minutes.

  • Continue heating for an additional 30 minutes.

  • Allow the reaction mixture to cool to room temperature over 1 hour.

  • Add concentrated ammonium hydroxide and stir for 5 minutes.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain a syrup.

  • The syrup will slowly crystallize upon standing.

  • Extract the product with boiling hexane to yield solid this compound.

G Synthesis of this compound reactant1 6-Chloropurine reaction Reaction at 60°C reactant1->reaction reactant2 Dihydropyran reactant2->reaction catalyst p-Toluenesulfonic acid monohydrate catalyst->reaction workup Ammonium hydroxide workup and water wash reaction->workup drying Drying with Na2SO4 workup->drying concentration Concentration in vacuo drying->concentration crystallization Crystallization concentration->crystallization extraction Extraction with boiling hexane crystallization->extraction product This compound extraction->product

Caption: Reaction scheme for the synthesis of the title compound.

Potential Biological Activity and Signaling Pathways

Purine derivatives are well-known for their diverse biological activities, often acting as inhibitors of key enzymes in cellular signaling pathways, such as protein kinases.[6][7] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. While the specific biological targets of this compound are not extensively documented, its structural similarity to known kinase inhibitors suggests it could potentially modulate such pathways.

The diagram below illustrates a generic kinase signaling cascade that is often targeted by small molecule inhibitors. The binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface triggers a phosphorylation cascade, ultimately leading to the activation of transcription factors and changes in gene expression that promote cell proliferation and survival. A purine derivative could act as an ATP-competitive inhibitor of a kinase in this pathway, thereby blocking signal transduction.

G Hypothetical Inhibition of a Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., RAF) RTK->Kinase1 Activates GF Growth Factor GF->RTK Binds Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Inhibitor 6-Chloro-9-(THP)-9H-purine Inhibitor->Kinase1 Inhibits Gene Gene Expression TF->Gene CellResponse Cell Proliferation and Survival Gene->CellResponse

Caption: Potential mechanism of action via kinase pathway inhibition.

Conclusion

References

Methodological & Application

Synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a crucial intermediate in the development of various purine-based therapeutic agents. The protocol details a robust and efficient method involving the acid-catalyzed reaction of 6-chloropurine with 3,4-dihydro-2H-pyran. This application note is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering a detailed experimental procedure, tabulated data for key reaction parameters, and a visual representation of the synthesis workflow.

Introduction

Purine analogs are a significant class of compounds in medicinal chemistry, with applications as antiviral, anticancer, and immunosuppressive agents. The modification of the purine scaffold, particularly at the N9 position, is a common strategy to enhance biological activity and modulate pharmacokinetic properties. The introduction of a tetrahydropyranyl (THP) group at the N9 position serves as a protective group, enabling selective reactions at other positions of the purine ring. The target compound, this compound, is a versatile intermediate for the synthesis of a wide array of 6-substituted purine derivatives. The presented protocol, utilizing p-toluenesulfonic acid as a catalyst, offers a high-yielding and straightforward approach to this key synthetic building block.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
6-Chloropurine20 g (0.1294 mol)[1]
3,4-Dihydro-2H-pyran13.4 mL (0.172 mol)[1]
Catalyst
p-Toluenesulfonic acid monohydrate0.35 g[1]
Reaction Conditions
Temperature60 °C[1]
Reaction Time1 hour[1]
Product
Yield78% (24.36 g)[1]
Melting Point70-71 °C[1]
AppearanceCrystalline solid[1]

Experimental Protocols

Synthesis of this compound

Materials:

  • 6-Chloropurine

  • 3,4-Dihydro-2H-pyran

  • p-Toluenesulfonic acid monohydrate

  • Concentrated ammonium hydroxide

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 6-chloropurine (20 g, 0.1294 mol) and p-toluenesulfonic acid monohydrate (0.35 g).

  • Warm the slurry to 60 °C with stirring.

  • Slowly add dihydropyran (13.4 mL, 0.172 mol) to the stirred slurry over a period of 30 minutes.[1]

  • Maintain the reaction mixture at 60 °C for an additional 30 minutes after the addition is complete.[1]

  • Allow the reaction mixture to cool to room temperature over 1 hour.

  • Quench the reaction by adding concentrated ammonium hydroxide (12 mL) and continue stirring for 5 minutes.[1]

  • Transfer the mixture to a separatory funnel and wash with water (4 x 70 mL).[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Filter the drying agent and concentrate the organic layer in vacuo to obtain a syrup.[1]

  • The syrup will slowly crystallize upon standing. To expedite crystallization and purify the product, perform an extraction with boiling hexane.[1]

  • Collect the resulting solid by filtration to yield this compound as a crystalline solid (24.36 g, 78% yield).[1]

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

SynthesisReaction Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 6-Chloropurine 6-Chloropurine Reaction 6-Chloropurine->Reaction Dihydropyran 3,4-Dihydro-2H-pyran Dihydropyran->Reaction p-TsOH p-TsOH (p-Toluenesulfonic acid) Product This compound Reaction->Product p-TsOH, 60°C

Caption: Chemical reaction for the synthesis of the target compound.

experimental_workflow Experimental Workflow start Start reactants 1. Mix 6-Chloropurine and p-TsOH start->reactants heat_reactants 2. Warm to 60°C reactants->heat_reactants add_dhp 3. Add Dihydropyran heat_reactants->add_dhp react 4. React at 60°C for 30 min add_dhp->react cool 5. Cool to Room Temperature react->cool quench 6. Quench with NH4OH cool->quench wash 7. Wash with Water quench->wash dry 8. Dry Organic Layer wash->dry concentrate 9. Concentrate in vacuo dry->concentrate crystallize 10. Crystallize from Hexane concentrate->crystallize product Product crystallize->product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for 6-Chloro-9-(THP)-9H-purine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine is a pivotal chemical building block in the synthesis of a diverse array of purine derivatives, many of which exhibit significant biological activity. The presence of the chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the tetrahydropyran (THP) group at the 9-position serves as a robust protecting group for the imidazole nitrogen. This protection prevents unwanted side reactions and allows for selective functionalization at other positions of the purine ring. These application notes provide detailed protocols for common synthetic transformations utilizing 6-Chloro-9-(THP)-9H-purine, present quantitative data for these reactions, and illustrate relevant biological pathways and experimental workflows.

Key Applications

6-Chloro-9-(THP)-9H-purine is extensively used in the synthesis of compounds for drug discovery and development, particularly in the following areas:

  • Oncology: As a precursor to potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1][2]

  • Virology: In the development of antiviral agents, including analogs of purine nucleosides.

  • Immunology: For the synthesis of modulators of immune responses.

The versatility of this building block stems from its ability to undergo a variety of chemical transformations at the C6 position, including:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Suzuki-Miyaura Cross-Coupling

  • Buchwald-Hartwig Amination

Data Presentation

The following tables summarize typical reaction conditions and yields for the key transformations of 6-Chloro-9-(THP)-9H-purine and related 6-chloropurine derivatives.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Various AminesDMF-8018High[3]
Benzyl MercaptanDMF-802High[3]
Substituted PiperazinesDMF-80Overnight91-95[4]
Ammonia (in EtOH)Ethanol-1001685Adapted from similar purine syntheses

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

Boronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene10077[5]
Arylboronic acidsPd(OAc)₂-K₃PO₄Dioxane/H₂O100Good to ExcellentGeneral Protocol
Heteroarylboronic acidsPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)Good to Excellent[6]

Table 3: Buchwald-Hartwig Amination Reactions

AmineCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
AnilinePd₂(dba)₃XPhosNaOtBuToluene100HighGeneral Protocol
MorpholinePd(OAc)₂BrettPhosK₃PO₄t-BuOH100High[7]
Primary/Secondary AminesPd(OAc)₂BINAPCs₂CO₃Toluene100HighGeneral Protocol

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the C6-chloro substituent with a nucleophile, such as an amine or thiol.

Materials:

  • 6-Chloro-9-(THP)-9H-purine

  • Nucleophile (e.g., substituted amine, thiol) (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., DMF, EtOH, or n-BuOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 6-Chloro-9-(THP)-9H-purine (1.0 equivalent) in the chosen anhydrous solvent, add the nucleophile (1.1-1.5 equivalents).

  • Heat the reaction mixture at 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-9-(THP)-9H-purine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C6 position.

Materials:

  • 6-Chloro-9-(THP)-9H-purine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene, 1,4-Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 6-Chloro-9-(THP)-9H-purine (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the mixture at 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 6-aryl-9-(THP)-9H-purine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N bond formation between the purine core and an amine.

Materials:

  • 6-Chloro-9-(THP)-9H-purine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by 6-Chloro-9-(THP)-9H-purine (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Seal the vessel and heat the reaction mixture at 80-110 °C.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, filter the mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 6-amino-9-(THP)-9H-purine derivative.

Protocol 4: Deprotection of the THP Group

This protocol describes the acidic removal of the THP protecting group to yield the final N9-unsubstituted purine.

Materials:

  • 6-substituted-9-(THP)-9H-purine

  • Acidic solution (e.g., 2M HCl in Methanol, or Acetic Acid/THF/Water mixture)

Procedure:

  • Dissolve the 6-substituted-9-(THP)-9H-purine in the chosen acidic solution.

  • Stir the reaction at room temperature.

  • Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product.

  • Once the reaction is complete, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product if necessary, typically by crystallization or column chromatography.

Mandatory Visualizations

Signaling Pathway: Inhibition of the CDK4/6-Cyclin D/Rb Pathway

Many purine derivatives synthesized from 6-Chloro-9-(THP)-9H-purine function as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. The diagram below illustrates the CDK4/6-Cyclin D/Rb pathway and the point of inhibition.[1][2][8]

CDK_Pathway cluster_0 G1 Phase Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Upregulates CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb Rb_E2F->E2F Releases pRb p-Rb Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Purine_Derivative Purine-based CDK4/6 Inhibitor Purine_Derivative->CDK46_CyclinD Inhibits

Caption: Inhibition of the CDK4/6-Cyclin D/Rb signaling pathway by a purine-based inhibitor.

Experimental Workflow: Synthesis of a 6-Substituted Purine Derivative

The following diagram outlines a typical multi-step synthesis starting from 6-chloropurine, incorporating the use of 6-Chloro-9-(THP)-9H-purine as a key intermediate.

Synthesis_Workflow Start 6-Chloropurine Protection Protection of N9 (DHP, p-TsOH) Start->Protection Purification1 Purification Protection->Purification1 Intermediate 6-Chloro-9-(THP)-9H-purine Coupling C6 Functionalization (S_NAr, Suzuki, or Buchwald-Hartwig) Intermediate->Coupling Purification2 Purification Coupling->Purification2 Coupled_Product 6-Substituted-9-(THP)-9H-purine Deprotection Deprotection of N9 (Acidic Conditions) Coupled_Product->Deprotection Purification3 Purification Deprotection->Purification3 Final_Product Final 6-Substituted Purine Purification1->Intermediate Purification2->Coupled_Product Purification3->Final_Product

Caption: General experimental workflow for the synthesis of 6-substituted purines.

References

Application Notes and Protocols: Nucleophilic Substitution on 6-Chloropurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nucleophilic substitution on 6-chloropurine derivatives, a cornerstone in the synthesis of a diverse array of biologically active compounds. Purine analogs are fundamental scaffolds in drug discovery, targeting a wide range of biological processes.[1][2][3] The protocols outlined below are designed to be a practical guide for researchers in medicinal chemistry and drug development.

Introduction

The purine ring system is a ubiquitous heterocyclic scaffold found in essential biomolecules such as nucleic acids (adenine and guanine), coenzymes, and signaling molecules like ATP and GTP.[2][4] Consequently, synthetic purine derivatives are of significant interest in medicinal chemistry due to their potential to modulate various physiological and pathological processes.[1][3] 6-chloropurine is a key intermediate in the synthesis of these derivatives, as the chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.[5][6] These modifications are crucial for developing novel therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][7]

The general mechanism of nucleophilic aromatic substitution on 6-chloropurine involves the attack of a nucleophile on the electron-deficient C6 carbon, followed by the departure of the chloride leaving group. The reactivity of the purine ring is enhanced by the electron-withdrawing nature of the nitrogen atoms within the bicyclic system.

Experimental Workflows and Signaling Pathways

The development of novel purine-based therapeutics often follows a structured workflow, from initial synthesis to biological evaluation. The signaling pathways involving purine derivatives are complex, with purinergic receptors (P1 and P2) playing a central role in mediating cellular responses to extracellular purines like adenosine and ATP.[8]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation Start 6-Chloropurine Derivative Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile Nucleophile->Reaction Purification Column Chromatography / Recrystallization Reaction->Purification Product 6-Substituted Purine Purification->Product Characterization Spectroscopic Analysis (NMR, MS) Product->Characterization Biological_Assay In vitro / In vivo Assays Characterization->Biological_Assay Data_Analysis SAR Studies Biological_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General experimental workflow for the synthesis and evaluation of 6-substituted purine derivatives.

signaling_pathway Purine_Derivative 6-Substituted Purine (e.g., Adenosine Analog) P1_Receptor P1 Purinergic Receptor (e.g., Adenosine Receptors) Purine_Derivative->P1_Receptor Binds to G_Protein G-Protein Activation/Inhibition P1_Receptor->G_Protein Effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Level Change (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) Second_Messenger->Cellular_Response

Caption: Simplified purinergic signaling pathway initiated by a 6-substituted purine derivative.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution on 6-chloropurine derivatives with various nucleophiles.

Protocol 1: Synthesis of N-Substituted Adenine Derivatives

This protocol describes the reaction of 6-chloropurine with an amine to yield an N-substituted adenine derivative.

Materials:

  • 6-chloropurine

  • Amine of choice (e.g., benzylamine, morpholine)

  • N,N-diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloropurine (1.0 mmol) in n-BuOH (10 mL), add the desired amine (1.2 mmol) and DIPEA (1.5 mmol).[9]

  • Heat the reaction mixture to 120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure N-substituted adenine derivative.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: Synthesis of 6-Thiopurine Derivatives

This protocol details the reaction of 6-chloropurine with a thiol to form a 6-thiopurine derivative.

Materials:

  • 6-chloropurine

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-chloropurine (1.0 mmol) in DMF (10 mL).

  • Add the thiol (1.1 mmol) and K₂CO₃ (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C6-Arylpurines

This protocol outlines the synthesis of 6-arylpurines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10]

Materials:

  • 6-chloropurine derivative (e.g., protected 6-chloropurine) (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Toluene (10 mL)

  • Ethyl acetate

  • Light petroleum

  • Silica gel for column chromatography

Procedure:

  • In an argon-purged flask, combine the 6-chloropurine derivative, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[10]

  • Add toluene and stir the mixture under an argon atmosphere at 100 °C for 8 hours.[10]

  • After cooling to room temperature, evaporate the solvent in vacuo.[10]

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in light petroleum.[10]

  • Collect the product-containing fractions and evaporate the solvent to obtain the 6-arylpurine derivative.[10]

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions on 6-chloropurine derivatives.

Table 1: Synthesis of N-Substituted Adenine Derivatives

EntryNucleophile (Amine)Reaction Time (h)Yield (%)
1Benzylamine685
2Morpholine892
3Aniline1275
4Piperidine595

Table 2: Synthesis of 6-Thiopurine Derivatives

EntryNucleophile (Thiol)Reaction Time (h)Yield (%)
1Thiophenol1088
2Benzyl mercaptan891
3Ethanethiol1282
44-Methylthiophenol1090

Table 3: Suzuki-Miyaura Cross-Coupling for C6-Arylpurines

EntryArylboronic AcidReaction Time (h)Yield (%)Reference
1Phenylboronic acid885[10]
24-Methoxyphenylboronic acid890[10]
33-Chlorophenylboronic acid878[10]
4Naphthalene-2-boronic acid882[10]

Conclusion

The nucleophilic substitution of 6-chloropurine derivatives is a versatile and powerful strategy for the synthesis of a vast library of compounds with significant therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers to design and execute the synthesis of novel purine analogs for drug discovery and development. Careful optimization of reaction conditions for specific substrates and nucleophiles is recommended to achieve optimal yields and purity.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel kinase inhibitors, their biological evaluation, and an exploration of the relevant signaling pathways. The methodologies presented are based on established chemical reactions and contemporary biological assays, offering a comprehensive resource for researchers in oncology, immunology, and medicinal chemistry.

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1][2] The targeted inhibition of specific kinases has emerged as a highly successful therapeutic strategy.[1] This document outlines the synthesis of two distinct classes of potential kinase inhibitors: quinoline-chalcone hybrids and dual inhibitors of Casein Kinase 2 (CK2) and PIM-1 kinase. Furthermore, it provides detailed protocols for their biological evaluation and visual representations of key signaling pathways and experimental workflows.

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer properties. The hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, is a promising strategy for developing novel therapeutic agents. Chalcones, characterized by an α,β-unsaturated ketone system, are key intermediates in flavonoid biosynthesis and possess various pharmacological activities.

Similarly, the inhibition of serine/threonine kinases like CK2 and PIM-1 has been shown to significantly reduce the viability of cancer cells by inducing apoptosis.[3] The development of dual inhibitors targeting both kinases represents a promising avenue for cancer therapy.[3]

Synthesis of a Novel Quinoline-Chalcone Hybrid

This protocol describes the synthesis of a potential kinase inhibitor derived from 6-Methoxyquinoline-4-carbaldehyde via a Claisen-Schmidt condensation reaction.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 6-Methoxyquinoline-4-carbaldehyde and 1.2 equivalents of an appropriate acetophenone derivative in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide (typically 20-30 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The chalcone product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-chalcone hybrid.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of Dual CK2/PIM-1 Inhibitors

This section details the synthesis of amino alcohol derivatives of 2,4,5,6,7-pentabromo-1H-benzimidazole as dual inhibitors of CK2 and PIM-1 kinases.[3]

Experimental Protocol:

  • Synthesis of 2-Bromo-1H-benzimidazole:

    • Cool a mixture of 2-mercapto-1H-benzimidazole, 48% aqueous HBr, and glacial acetic acid in a water bath.

    • Add bromine dropwise while stirring mechanically.

    • Continue stirring at room temperature for 4 hours.[3]

  • Synthesis of 2,4,5,6,7-Pentabromo-1H-benzimidazole:

    • Add bromine portionwise to a refluxing suspension of 2-bromo-1H-benzimidazole in water over 6 hours under irradiation with purple LEDs (390 nm).

    • Continue refluxing for an additional 24 hours.

    • Cool the reaction mixture and filter the precipitate.[3]

  • Synthesis of Dual CK2/PIM-1 Inhibitors (Amino Alcohol Derivatives):

    • Heat a mixture of 2,4,5,6,7-pentabromo-1H-benzimidazole and the desired amino alcohol in anhydrous ethanol in a pressure tube at 110-115 °C for 72 hours.[3]

    • After cooling, purify the product using appropriate chromatographic techniques.

Biological Evaluation of Kinase Inhibitors

The following protocols outline standard assays for evaluating the biological activity of synthesized kinase inhibitors.

In Vitro Kinase Assay (General Protocol)

This assay determines the ability of a compound to inhibit a target kinase in a controlled, in vitro setting.[5]

Experimental Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the kinase and substrate to their final concentrations in the kinase buffer.[5]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer.[1]

  • Reaction Initiation: In a 384-well plate, combine the test compound, kinase enzyme, and a peptide substrate. Initiate the kinase reaction by adding ATP.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[5]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).[5]

  • Detection: Measure the kinase activity using an appropriate detection method, such as luminescence or fluorescence-based assays.[1][6]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

Cell Proliferation Assay (Ba/F3 Cells)

This assay assesses the effect of the inhibitor on the proliferation of engineered cells expressing the target kinase.[5]

Experimental Protocol:

  • Cell Culture: Culture the engineered Ba/F3 cell line (expressing the target kinase) in an appropriate medium without IL-3. As a control, culture the parental Ba/F3 cell line in a medium supplemented with IL-3.[5]

  • Assay Setup: Seed the engineered Ba/F3 cells into a 96-well plate.

  • Inhibitor Addition: Add a serial dilution of the test inhibitor to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours).[5]

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescent signal using a plate reader.[5]

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).[5]

Quantitative Data Summary

The following table summarizes the inhibitory activities of a novel patented kinase inhibitor scaffold against Bruton's Tyrosine Kinase (BTK) and compares it with established FDA-approved BTK inhibitors.[1]

CompoundBTK IC₅₀ (nM)
Patented Compound1.2
Ibrutinib3.5
Acalabrutinib5.1
Zanubrutinib2.8

Signaling Pathway and Workflow Diagrams

Kinase Inhibitor Discovery and Development Workflow

G Fig. 1: Kinase Inhibitor Discovery and Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID HTL Hit-to-Lead (HTL) Hit_ID->HTL Lead_Opt Lead Optimization (LO) HTL->Lead_Opt Lead_Sel Lead Selection Lead_Opt->Lead_Sel In_Vivo In Vivo Efficacy & PK/PD Lead_Sel->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Candidate_Sel Candidate Selection IND->Candidate_Sel Phase_I Phase I Candidate_Sel->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Kinase Inhibitor Discovery and Development Workflow.

Generic Kinase Signaling Pathway

G Fig. 2: Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Receptor Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response

Caption: Generic Kinase Signaling Pathway.

Experimental Workflow for In Vitro Kinase Assay

G Fig. 3: Experimental Workflow for In Vitro Kinase Assay Start Start Prep_Reagents Prepare Kinase, Substrate, and Inhibitor Solutions Start->Prep_Reagents Combine Combine Reagents in 384-well Plate Prep_Reagents->Combine Initiate Initiate Reaction with ATP Combine->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Measure Signal (Luminescence/Fluorescence) Stop->Detect Analyze Analyze Data and Determine IC50 Detect->Analyze End End Analyze->End

Caption: Experimental Workflow for In Vitro Kinase Assay.

References

laboratory handling and storage procedures for 6-Chloro-9-(THP)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS: 7306-68-5). Adherence to these guidelines is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.

Chemical and Physical Properties

6-Chloro-9-(THP)-9H-purine is a purine derivative utilized as a versatile building block in medicinal chemistry and pharmaceutical research.[1] It is particularly valuable in the synthesis of nucleoside analogs for the development of antiviral and anticancer agents.[1] Its stability and reactivity make it suitable for a range of laboratory and industrial applications.[1]

PropertyValueReference
CAS Number 7306-68-5[1][2]
Molecular Formula C₁₀H₁₁ClN₄O[1]
Molecular Weight 238.68 g/mol [1]
Appearance White or almost white crystalline powder[1]
Purity ≥98% (by HPLC)[1]
Solubility Soluble in DMSO
Storage Temperature 0-8 °C[1][3][4]

Hazard Identification and Safety Precautions

6-Chloro-9-(THP)-9H-purine is classified as a hazardous substance. All handling must be performed in accordance with the safety information provided in the Safety Data Sheet (SDS).

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Summary of Safety Precautions: [2]

Precautionary Category Protocol
Engineering Controls Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure adequate ventilation to control airborne concentrations.
Personal Protective Equipment (PPE) Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated. • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.
Handling Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Storage and Stability

Proper storage is critical to maintain the stability and purity of 6-Chloro-9-(THP)-9H-purine.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is between 0 °C and 8 °C.[1][3][4] Store locked up.[2]

  • Chemical Stability: The compound is stable under the recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

Experimental Protocols

The following is a general protocol for the preparation of a stock solution of 6-Chloro-9-(THP)-9H-purine. This is a common first step for its use in chemical synthesis or biological assays.

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Experiment Checklist:

    • Confirm the availability of a calibrated balance, appropriate glassware (e.g., volumetric flask), and a vortex mixer or sonicator.

    • Ensure all work will be performed inside a chemical fume hood.

    • Verify that the required PPE is available and in good condition.

  • Materials:

    • 6-Chloro-9-(THP)-9H-purine (MW: 238.68 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber vials for aliquoting and storage.

  • Procedure:

    • Equilibrate the container of 6-Chloro-9-(THP)-9H-purine to room temperature before opening to prevent moisture condensation.

    • Carefully weigh out 2.39 mg of the compound on a calibrated analytical balance.

    • Transfer the weighed compound to a 1 mL volumetric flask or a suitable vial.

    • Add approximately 0.8 mL of anhydrous DMSO to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicate briefly in a water bath to ensure complete dissolution.

    • Once fully dissolved, add DMSO to bring the final volume to 1.0 mL.

    • Cap the flask and invert several times to ensure a homogeneous solution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or microcentrifuge tubes.

    • Store the aliquots at -20 °C for long-term use.

Visualized Workflows and Relationships

Diagram 5.1: Safe Handling Workflow

The following diagram outlines the standard workflow for handling 6-Chloro-9-(THP)-9H-purine from receipt to disposal, emphasizing critical safety checkpoints.

G cluster_prep Preparation & Planning cluster_handling Compound Handling cluster_post Post-Handling & Disposal A Review SDS B Verify Engineering Controls (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Receive & Log Compound C->D E Store at 0-8°C D->E F Equilibrate to RT Before Use E->F G Weigh Compound in Fume Hood F->G H Prepare Solution G->H I Aliquot & Store Stock Solution (-20°C) H->I J Decontaminate Workspace I->J K Dispose of Waste (Follow Institutional Policy) J->K L Doff PPE & Wash Hands K->L

Caption: Workflow for safe handling of 6-Chloro-9-(THP)-9H-purine.

Diagram 5.2: Hazard Mitigation Protocol

This diagram illustrates the logical relationship between the identified hazards of 6-Chloro-9-(THP)-9H-purine and the corresponding mitigation strategies.

G cluster_hazards Identified Hazards cluster_mitigation Mitigation & Control Measures cluster_exposure Exposure Response Compound 6-Chloro-9-(THP)-9H-purine H1 H319: Serious Eye Irritation Compound->H1 H2 H315: Skin Irritation Compound->H2 H3 H335: Respiratory Irritation Compound->H3 M1 Wear Safety Goggles / Face Shield H1->M1 Prevent with E1 Rinse Eyes for 15 min H1->E1 If exposed M2 Wear Nitrile Gloves & Lab Coat H2->M2 Prevent with E2 Wash Skin with Water H2->E2 If exposed M3 Handle in Fume Hood H3->M3 Prevent with E3 Move to Fresh Air H3->E3 If exposed

Caption: Relationship between hazards and mitigation strategies.

References

Synthesis of 6-Anilino-9-(2-tetrahydropyranyl)purine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-anilino-9-(2-tetrahydropyranyl)purine, a substituted purine derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the protection of the N9 position of 6-chloropurine with a tetrahydropyranyl (THP) group, followed by a nucleophilic aromatic substitution reaction with aniline.

Overview of Synthetic Route

The synthesis proceeds in two key steps:

  • Protection of 6-Chloropurine: The N9 position of the purine ring of 6-chloropurine is protected using 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. This step yields the intermediate, 6-Chloro-9-(THP)-9H-purine.

  • Nucleophilic Aromatic Substitution: The chloro group at the C6 position of 6-Chloro-9-(THP)-9H-purine is displaced by aniline in a nucleophilic aromatic substitution reaction to yield the final product, 6-anilino-9-(2-tetrahydropyranyl)purine.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
6-ChloropurineC₅H₃ClN₄154.56White to light-yellow powder178-180 (decomposes)
6-Chloro-9-(THP)-9H-purineC₁₀H₁₁ClN₄O238.67White to off-white solid70-71
AnilineC₆H₇N93.13Colorless to pale yellow liquid-6
6-Anilino-9-(2-tetrahydropyranyl)purineC₁₆H₁₇N₅O295.34White to off-white solidNot available (estimated >150)
Table 2: Summary of Reaction Conditions and Yields
Reaction StepReactantsSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)
Step 1: THP Protection 6-Chloropurine, 3,4-Dihydro-2H-pyranNonep-Toluenesulfonic acid monohydrate601~78
Step 2: Amination 6-Chloro-9-(THP)-9H-purine, AnilineEthanolTriethylamineReflux (~78)8-1285-95 (estimated)

Experimental Protocols

Step 1: Synthesis of 6-Chloro-9-(THP)-9H-purine

This protocol is adapted from a standard procedure for the THP protection of purines.

Materials:

  • 6-Chloropurine

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate

  • Concentrated ammonium hydroxide

  • Hexane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a slurry of 6-chloropurine (1.0 eq) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (catalytic amount).

  • Warm the mixture to 60°C with stirring.

  • Add dihydropyran (1.3 eq) dropwise over 30 minutes.

  • Maintain the reaction at 60°C for an additional 30 minutes.

  • Allow the mixture to cool to room temperature over 1 hour.

  • Add concentrated ammonium hydroxide to quench the reaction and stir for 5 minutes.

  • Wash the resulting solution with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain a syrup.

  • The syrup should slowly crystallize upon standing. The product can be further purified by recrystallization from boiling hexane to yield 6-Chloro-9-(THP)-9H-purine as a solid.

Step 2: Synthesis of 6-Anilino-9-(2-tetrahydropyranyl)purine

This protocol is based on general methods for the amination of 6-chloropurines.[1]

Materials:

  • 6-Chloro-9-(THP)-9H-purine

  • Aniline

  • Triethylamine (Et₃N)

  • Ethanol

Procedure:

  • Dissolve 6-Chloro-9-(THP)-9H-purine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add aniline (1.1-1.5 eq) to the solution.

  • Add triethylamine (1.1-1.5 eq) to the reaction mixture to act as a base and scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: THP Protection cluster_step2 Step 2: Nucleophilic Aromatic Substitution start_mat_1 6-Chloropurine intermediate 6-Chloro-9-(THP)-9H-purine start_mat_1->intermediate 60°C, 1h reagent_1 DHP, p-TsOH reagent_1->intermediate final_product 6-Anilino-9-(2-tetrahydropyranyl)purine intermediate->final_product Ethanol, Reflux, 8-12h reagent_2 Aniline, Et3N reagent_2->final_product

Caption: Synthetic workflow for 6-anilino-9-(2-tetrahydropyranyl)purine.

Logical Relationship of Reaction

Caption: Reaction scheme for the synthesis.

References

Protecting Purine Nitrogens: Dihydropyran as a Versatile Strategy in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The strategic protection and deprotection of reactive functional groups are fundamental to the successful synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development. For purine synthesis, the nitrogen atoms within the heterocyclic ring system present a significant challenge due to their nucleophilicity. The tetrahydropyranyl (THP) group, installed via reaction with 3,4-dihydro-2H-pyran (DHP), offers a robust and versatile solution for the temporary protection of these nitrogen atoms. The THP group is favored for its ease of introduction, stability across a range of reaction conditions, and straightforward removal under mild acidic conditions. This document provides detailed application notes and experimental protocols for the implementation of dihydropyran-based protecting group strategies in purine synthesis.

Application Notes

The use of dihydropyran to install the tetrahydropyranyl (THP) protecting group on the nitrogen atoms of purine derivatives is a well-established strategy. The reaction typically proceeds via an acid-catalyzed addition of the purine nitrogen to the double bond of DHP, forming a stable N-THP bond.

Regioselectivity: A key consideration in the protection of purines is the regioselectivity of the reaction, as the purine ring contains multiple nucleophilic nitrogen atoms (primarily N-7 and N-9). In the case of 6-substituted purines, such as 6-chloropurine, the reaction with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, has been shown to be highly regioselective for the N-9 position.[1] This selectivity is crucial for directing subsequent synthetic transformations to other positions on the purine ring.

Stability and Compatibility: The N-THP group exhibits excellent stability under a variety of conditions, including exposure to strong bases, organometallic reagents, and hydrides. This stability allows for a wide range of subsequent chemical modifications to be performed on the purine scaffold without cleavage of the protecting group.

Deprotection: The removal of the N-THP group is typically achieved under mild acidic conditions. This orthogonality allows for the selective deprotection of the purine nitrogen in the presence of other acid-labile or base-labile protecting groups, providing a strategic advantage in multi-step syntheses.

Experimental Protocols

Protocol 1: Synthesis of 9-(Tetrahydropyran-2-yl)-9H-purin-6-amine (9-THP-Adenine) via 6-Chloropurine

This protocol outlines a two-step synthesis of 9-THP-adenine, starting from the readily available 6-chloropurine.

Step 1: Synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

This step details the N-9 tetrahydropyranylation of 6-chloropurine.

  • Materials:

    • 6-Chloropurine

    • 3,4-Dihydro-2H-pyran (DHP)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Concentrated ammonium hydroxide

    • Hexane

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: [2]

    • To a slurry of 6-chloropurine (20 g, 0.1294 mol) in a suitable reaction vessel, add p-toluenesulfonic acid monohydrate (0.35 g).

    • Warm the mixture to 60°C with stirring.

    • Add dihydropyran (13.4 mL, 0.172 mol) dropwise over a period of 30 minutes.

    • Continue heating and stirring for an additional 30 minutes.

    • Allow the reaction mixture to cool to room temperature over 1 hour.

    • Add concentrated ammonium hydroxide (12 mL) and continue stirring for 5 minutes.

    • Wash the solution with water (4 x 70 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain a syrup.

    • The syrup should slowly crystallize upon standing.

    • Extract the product with boiling hexane to yield this compound as a solid.

  • Yield: 78%[2]

Step 2: Amination of this compound

This step describes the conversion of the 6-chloro intermediate to the 6-amino (adenine) derivative.

  • Materials:

    • This compound

    • Ammonia (e.g., in methanol or as a saturated aqueous solution)

    • Solvent (e.g., methanol or acetonitrile)

  • Procedure:

    • Dissolve this compound in a suitable solvent such as methanol.

    • Add a solution of ammonia (a significant excess).

    • Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 60°C).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 9-(tetrahydropyran-2-yl)-9H-purin-6-amine.

Protocol 2: Deprotection of 9-(Tetrahydropyran-2-yl)-9H-purin-6-amine

This protocol describes the removal of the THP group to yield adenine.

  • Materials:

    • 9-(Tetrahydropyran-2-yl)-9H-purin-6-amine

    • Aqueous hydrochloric acid (e.g., 2.5 M) or other suitable acid catalyst

    • Ammonia solution for neutralization

  • Procedure: [1]

    • Dissolve or suspend 9-(tetrahydropyran-2-yl)-9H-purin-6-amine in an aqueous acidic solution (e.g., 2.5 M HCl).

    • Stir the reaction mixture at room temperature.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Neutralize the reaction mixture by the dropwise addition of a concentrated ammonia solution to precipitate the free purine.

    • Filter the precipitate, wash with water, and dry to obtain adenine.

Quantitative Data Summary

CompoundStarting MaterialReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
This compound6-Chloropurine3,4-Dihydro-2H-pyranp-TsOH·H₂ONone60178[2]
9-(Tetrahydropyran-2-yl)-9H-purin-6-amine6-Chloro-9-THP-purineAmmonia-Methanol60-High
Adenine9-THP-AdenineWaterHClWaterRT-High[1]

Visualizing the Workflow

The following diagrams illustrate the key reaction and workflow described in the protocols.

Purine_Protection_Workflow cluster_protection Step 1: N-9 THP Protection of 6-Chloropurine cluster_amination Step 2: Amination cluster_deprotection Step 3: Deprotection 6-Chloropurine 6-Chloropurine Reaction1 Acid-Catalyzed Addition (p-TsOH) 6-Chloropurine->Reaction1 DHP 3,4-Dihydro-2H-pyran DHP->Reaction1 6-Chloro-9-THP-purine This compound Reaction1->6-Chloro-9-THP-purine Reaction2 Nucleophilic Aromatic Substitution 6-Chloro-9-THP-purine->Reaction2 Ammonia Ammonia Ammonia->Reaction2 9-THP-Adenine 9-(Tetrahydropyran-2-yl)-9H-purin-6-amine Reaction2->9-THP-Adenine Reaction3 Acid-Catalyzed Hydrolysis 9-THP-Adenine->Reaction3 Acid Aqueous Acid (HCl) Acid->Reaction3 Adenine Adenine Reaction3->Adenine

Caption: Synthetic workflow for 9-THP-adenine.

Reaction_Mechanism Purine-N9H Purine (N9-H) N9-THP-Purine N9-THP Protected Purine Purine-N9H->N9-THP-Purine Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran Protonated_DHP Protonated DHP (Resonance Stabilized Cation) DHP->Protonated_DHP + H+ Protonated_DHP->N9-THP-Purine H_plus H+ N9-THP-Purine->H_plus - H+

Caption: N-9 THP protection mechanism.

References

Application Notes and Protocols: 6-Chloro-9-(THP)-9H-purine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine, commonly referred to as 6-Chloro-9-(THP)-9H-purine, is a pivotal intermediate in the synthesis of a diverse range of purine derivatives with significant potential in anticancer drug discovery.[1][2] The tetrahydropyran (THP) group serves as a protecting group for the N9 position of the purine ring, allowing for selective modifications at other positions. The 6-chloro substituent is a key reactive site, enabling nucleophilic substitution to introduce various functional groups and build a library of novel compounds for biological screening.[2] This document provides an overview of its applications, quantitative data on the anticancer activity of its derivatives, and detailed protocols for relevant experimental assays.

Applications in Anticancer Drug Discovery

The primary application of 6-Chloro-9-(THP)-9H-purine is as a versatile building block for the synthesis of nucleoside analogs and other substituted purine derivatives.[1][2] These derivatives have been investigated for their potential to target various mechanisms involved in cancer progression, including the inhibition of key enzymes and the induction of apoptosis.

Key areas of application include:

  • Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors: Purine derivatives are a well-established class of CDK inhibitors. By modifying the 6-chloropurine scaffold, researchers have developed potent inhibitors of CDKs, which are crucial for cell cycle regulation.[3]

  • Development of KRAS Inhibitors: Certain purine analogs have been designed to target specific mutations in the KRAS oncogene, such as the G12D mutation, which is prevalent in several aggressive cancers.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: Many purine derivatives synthesized from 6-chloro-9-(THP)-9H-purine exhibit anticancer activity by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[5][6]

  • Broad-Spectrum Anticancer Agents: The versatility of the 6-chloropurine core allows for the creation of compounds with cytotoxic activity against a wide range of cancer cell lines, including those of the breast, liver, colon, and leukemia.[5][6][7]

Data Presentation: Anticancer Activity of 6-Chloropurine Derivatives

The following tables summarize the in vitro anticancer activity of various purine derivatives synthesized using a 6-chloropurine scaffold.

Table 1: Cytotoxic Activity of 6,8,9-Trisubstituted Purine Analogs

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
5 Huh7 (Liver)17.95-Fluorouracil30.6
Fludarabine28.4
6 Huh7 (Liver)14.25-Fluorouracil30.6
Fludarabine28.4
8 Huh7 (Liver)23.65-Fluorouracil30.6
Fludarabine28.4

Data sourced from a study on novel 6,8,9-trisubstituted purine analogues.[7]

Table 2: Cyclin-Dependent Kinase (CDK) Inhibition by a Substituted 6-(3-chloroanilino)purine Derivative

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
4h CDK20.3Roscovitine~0.6

Data from a study on C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives.[3]

Table 3: Cytotoxicity of a 2,6-Dichloro-9-substituted Purine Derivative

CompoundCell LineIC50 (µM)Apoptotic Cells (%)
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineMCF-7 (Breast)2.75 ± 0.0270.08 ± 0.33

Data from a study on the synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of 6-chloropurine derivatives.

1. Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., Huh7, HCT116, MCF7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • Trichloroacetic acid (TCA), cold

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM, pH 10.5)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Fix the cells by gently adding cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the cells by adding 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Dissolve the bound stain by adding 200 µL of 10 mM Tris-base solution to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

2. Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cold 70% ethanol

    • RNase A

    • Propidium iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

3. Protocol for Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with the test compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and collect by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Differentiate cell populations:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizations

Diagram 1: General Synthetic Pathway for 6-Substituted Purine Derivatives

G A 6-Chloro-9H-purine B Protection (THP group) 6-Chloro-9-(THP)-9H-purine A->B DHP, p-TsOH C Nucleophilic Substitution (e.g., with R-NH2) B->C R-NH2, Base D 6-Substituted-9-(THP)-9H-purine C->D E Deprotection (Acidic conditions) D->E H+ F Final 6-Substituted Purine Derivative E->F

Caption: Synthetic route to 6-substituted purine derivatives.

Diagram 2: Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Synthesized Purine Derivatives Library B Primary Cytotoxicity Assay (e.g., SRB Assay on multiple cell lines) A->B C Determine IC50 Values B->C D Select 'Hit' Compounds (Potent and/or Selective) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Target Identification (e.g., Kinase Inhibition Assay) D->G H Elucidate Mechanism E->H F->H G->H

Caption: Workflow for screening purine derivatives.

Diagram 3: Simplified CDK-Mediated Cell Cycle Regulation Pathway

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CDK46 CDK4/6 + Cyclin D CDK46->G1 CDK2_E CDK2 + Cyclin E CDK2_E->G1 CDK2_A CDK2 + Cyclin A CDK2_A->S CDK1 CDK1 + Cyclin B CDK1->G2 Inhibitor Purine Derivative (CDK Inhibitor) Inhibitor->CDK2_E Inhibitor->CDK1

Caption: Inhibition of CDKs by purine derivatives blocks cell cycle.

References

Application Notes and Protocols for the Deprotection of the Tetrahydropyranyl (THP) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability towards a variety of non-acidic reagents (including strong bases, organometallics, and hydrides), and facile removal under mildly acidic conditions.[1][2] The THP ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3] The subsequent deprotection, typically an acidic hydrolysis or alcoholysis, regenerates the parent alcohol.[2]

These application notes provide a comprehensive overview of various protocols for the deprotection of THP ethers, including detailed experimental procedures and a comparative summary of reaction conditions and yields.

Mechanism of Acid-Catalyzed THP Deprotection

The deprotection of a THP ether under acidic conditions proceeds via a reversible acetal hydrolysis mechanism. The process is initiated by the protonation of the ether oxygen, followed by the cleavage of the C-O bond to generate the free alcohol and a resonance-stabilized carbocation. This carbocation is then quenched by a nucleophile, such as water or an alcohol from the solvent, to form 2-hydroxytetrahydropyran, which is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[4]

THP_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether + H+ H_plus H+ Carbocation THP+ (Resonance Stabilized) Protonated_Ether->Carbocation - R-OH Alcohol R-OH Protonated_Ether->Alcohol - THP+ Hydroxytetrahydropyran 2-Hydroxy-tetrahydropyran Carbocation->Hydroxytetrahydropyran + H₂O Water H₂O Hydroxypentanal 5-Hydroxypentanal Hydroxytetrahydropyran->Hydroxypentanal Tautomerization

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

Comparative Data of Deprotection Protocols

The selection of a deprotection protocol depends on the substrate's sensitivity to acid and the presence of other functional groups. Below is a summary of various conditions reported for the cleavage of THP ethers.

Catalyst/ReagentSolvent(s)TemperatureTypical Reaction TimeYield (%)Notes
Acetic Acid / H₂O / THFTHF/H₂ORoom Temp. - 45°C1 - 24 hGood to ExcellentA common and mild method.[1]
p-Toluenesulfonic acid (p-TsOH)Methanol or 2-Propanol0°C to Room Temp.1 - 17 h~86% to QuantitativeWidely used, but can lead to transesterification with alcohol solvents.[3][5][6]
Dowex-50W-X8MethanolRoom Temp.15 min - 1 h97 - 99.6%A mild method with a simple workup involving filtration of the resin.[5]
Amberlyst-15MethanolRoom Temp.1 - 2 hNot specifiedSolid-supported acid that simplifies purification.[6]
Lithium Chloride (LiCl) / H₂ODMSO90°C6 hGoodA mild, non-acidic method suitable for acid-sensitive substrates.[2][7][8]
PdCl₂(MeCN)₂AcetonitrileNot specifiedNot specifiedGood to ExcellentEfficiently removes the THP group while other protecting groups remain intact.[9]
Zeolite H-betaNot specifiedNot specifiedShortHighA reusable catalyst that allows for mild reaction conditions.[2]

Experimental Protocols

Protocol 1: Acetic Acid in Aqueous Tetrahydrofuran

This is a widely used and mild method for the deprotection of THP ethers.[4]

Procedure:

  • Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

  • Stir the solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: p-Toluenesulfonic Acid in Alcohol

This protocol utilizes a catalytic amount of a strong organic acid.

Procedure:

  • Dissolve the THP-protected substrate (1 equivalent) in an alcohol solvent such as methanol or 2-propanol.[3]

  • Cool the solution to 0°C and add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-17 hours).[3]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like dichloromethane.[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as needed, for example, by thin-layer chromatography.[3]

Protocol 3: Solid-Supported Acid Resin (Amberlyst-15 or Dowex-50W-X8)

The use of a solid-supported acid simplifies the workup procedure, as the catalyst can be removed by filtration.[4][5]

Procedure:

  • To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 or acid-washed Dowex-50W-X8 resin (typically 10-20% by weight).[4][5]

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the resin.[4]

  • Wash the resin with a small amount of the solvent (e.g., methanol).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected alcohol.

Protocol 4: Lithium Chloride in Aqueous DMSO

This method is suitable for substrates that are sensitive to acidic conditions.[2][7]

Procedure:

  • In a round-bottom flask, combine the THP ether (1 equivalent), lithium chloride (5 equivalents), and water (10 equivalents) in dimethyl sulfoxide (DMSO).[8]

  • Heat the mixture to 90°C and stir for approximately 6 hours under a nitrogen atmosphere.[7][8]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ether (3x).[8]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the deprotected alcohol.[8]

Experimental_Workflow cluster_solid_catalyst Solid Catalyst Path Start Start: THP-Protected Alcohol Dissolution Dissolve in appropriate solvent Start->Dissolution Reagent_Addition Add deprotection reagent/catalyst Dissolution->Reagent_Addition Reaction Stir at specified temperature Reagent_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction If incomplete Workup Aqueous workup / Neutralization Monitoring->Workup If complete Filtration Filtration (for solid catalysts) Monitoring->Filtration If complete Extraction Extract with organic solvent Workup->Extraction Concentration Concentrate under reduced pressure Filtration->Concentration Drying Dry organic layer Extraction->Drying Drying->Concentration Purification Purify by chromatography (if needed) Concentration->Purification End End: Deprotected Alcohol Purification->End

Caption: General Experimental Workflow for THP Deprotection.

Conclusion

The acidic hydrolysis of THP ethers is a reliable and versatile method for the deprotection of alcohols. The availability of a wide array of acidic catalysts, from mild Brønsted acids to robust solid-supported reagents, allows for the selective deprotection of THP ethers in the presence of other functional groups.[4] Careful selection of the catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions, particularly with acid-sensitive substrates. For compounds that are intolerant to acid, neutral methods employing reagents like lithium chloride provide a valuable alternative.[7]

References

Safe Handling and Personal Protective Equipment for Purine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of purine intermediates in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment for all personnel. Purine intermediates, including foundational molecules and their analogues, can present various health hazards if not handled correctly.

Hazard Identification and Risk Assessment

Purine intermediates, as a class of chemical compounds, may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of many specific intermediates have not been fully investigated, warranting a cautious approach.[1] Certain purine analogues, such as 6-mercaptopurine and azathioprine, are known to be hazardous and are used as chemotherapeutic or immunosuppressive agents.[2][3][4] These compounds can be harmful if swallowed, cause skin and eye irritation, and are suspected of causing genetic defects and damaging fertility or the unborn child.[5][6]

A thorough risk assessment should be conducted before working with any new purine intermediate. This involves reviewing the Safety Data Sheet (SDS) for the specific compound and considering the nature and scale of the planned experiment.

Hazard Summary Table for Representative Purine Compounds:

CompoundCAS NumberPrimary HazardsTarget Organs
Purine120-73-0Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[5]Respiratory system
6-Mercaptopurine6112-76-1Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation; Suspected of causing genetic defects; Suspected of damaging fertility or the unborn child.[6]Not specified
Azathioprine446-86-6May cause genetic defects; May cause cancer; May damage the unborn child.Not specified

Engineering Controls and Ventilation

The primary method for controlling exposure to hazardous chemicals is through engineering controls.

  • Fume Hood: All work with purine intermediates that are volatile or may generate dust or aerosols should be conducted in a certified chemical fume hood.

  • Ventilation: Ensure the laboratory has adequate general ventilation to minimize the background concentration of any airborne contaminants.[1][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling purine intermediates. The selection of PPE should be based on a thorough risk assessment of the specific compounds and procedures.

General PPE Requirements:

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[5][8]Protects eyes from dust, splashes, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and change them frequently, especially if contaminated.[2][8] For highly hazardous compounds, double gloving is recommended.[9][10]Prevents skin contact with the chemicals.
Body Protection A lab coat or a disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[10]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if work is conducted in a fume hood. If there is a risk of inhaling dust or aerosols outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[8]Protects against inhalation of hazardous airborne particles.

Experimental Protocols for Safe Handling

General Handling and Storage Protocol
  • Preparation: Before starting work, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 3.

  • Weighing and Transferring Solids:

    • Conduct all weighing and transferring of solid purine intermediates within a chemical fume hood to minimize dust generation and inhalation.[1]

    • Use non-sparking tools.[8]

    • Clean up any spills immediately.

  • Handling Solutions:

    • Handle all solutions containing purine intermediates in a fume hood.

    • Avoid direct contact with skin and eyes.

  • Storage:

    • Store purine intermediates in tightly closed, clearly labeled containers.[1][8]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[8][11]

    • Some compounds may require storage under specific conditions (e.g., protected from light). Refer to the SDS for specific storage requirements.

  • End of Work:

    • Decontaminate the work area thoroughly.

    • Wash hands with soap and water after removing gloves.[12]

Spill and Emergency Procedures

Minor Spill (in a fume hood):

  • Alert others in the immediate area.

  • Wear appropriate PPE, including double gloves.

  • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled waste container.

  • Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (outside a fume hood):

  • Evacuate the area immediately.

  • Alert laboratory personnel and the institutional safety office.

  • Prevent entry to the contaminated area.

  • Follow institutional procedures for major chemical spills.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Waste Disposal

All waste materials contaminated with purine intermediates, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Visual Logical Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of purine intermediates.

Hazard_Control_Hierarchy cluster_0 Hierarchy of Controls for Purine Intermediates Elimination Elimination (e.g., Use a less hazardous alternative if possible) Substitution Substitution (e.g., Replace a hazardous intermediate with a safer one) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing exposure to purine intermediates.

Spill_Response_Workflow cluster_1 Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess Evacuate Evacuate Area Assess->Evacuate Major Contain Contain Spill Assess->Contain Minor Alert Alert Safety Office Evacuate->Alert Cleanup Clean Up with Absorbent Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill of purine intermediates.

PPE_Selection_Logic cluster_2 PPE Selection Logic Start Handling Purine Intermediates? BasePPE Standard PPE: - Lab Coat - Gloves - Safety Goggles Start->BasePPE DustAerosol Potential for Dust/Aerosol? SplashHazard Potential for Splash? DustAerosol->SplashHazard No FumeHood Work in Fume Hood DustAerosol->FumeHood Yes FaceShield Add Face Shield SplashHazard->FaceShield Yes DoubleGloves Consider Double Gloves for Highly Hazardous Compounds SplashHazard->DoubleGloves No BasePPE->DustAerosol FumeHood->SplashHazard FaceShield->DoubleGloves

Caption: Logical flow for selecting appropriate PPE for handling purine intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine synthesis.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete reaction - Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC). - Temperature: Gradually increase the reaction temperature, while monitoring for potential side product formation. - Catalyst Activity: Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is fresh and active. Consider using a stronger acid catalyst if necessary.
Degradation of starting material or product - Moisture: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material or product. Use anhydrous solvents. - Acid Sensitivity: The purine ring can be sensitive to strong acids. Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS).
Suboptimal Reagent Stoichiometry - Dihydropyran (DHP): Use a slight excess of DHP (1.2-1.5 equivalents) to drive the reaction to completion.

Problem 2: Formation of N7-isomer Side Product

A common side product in the alkylation of purines is the N7-isomer. The desired product is the N9-isomer.

Possible Cause Suggested Solution
Reaction Conditions Favoring N7-alkylation - Solvent: The choice of solvent can influence the N7/N9 selectivity. Aprotic solvents are generally preferred. - Temperature: Lowering the reaction temperature may improve N9 selectivity. - Steric Hindrance: While not directly controllable for this specific synthesis, bulky protecting groups on other parts of the purine ring can favor N9 alkylation.
Isomerization - Under certain conditions, migration of the THP group from N9 to N7 can occur. Avoid prolonged exposure to acidic conditions during workup and purification.[1]
Difficulty in Separating Isomers - Chromatography: The N7 and N9 isomers can often be separated by silica gel column chromatography. A gradient elution system may be necessary to achieve good separation. - Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the desired N9-isomer.

Problem 3: Difficulties in Product Purification

Possible Cause Suggested Solution
Co-elution of Product and Starting Material - TLC Optimization: Before performing column chromatography, optimize the solvent system using TLC to ensure good separation between the product and starting material. - Column Chromatography Gradient: Use a shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) to improve separation.
Oily Product - If the product is obtained as an oil, try co-evaporation with a solvent in which it is sparingly soluble (e.g., hexanes or diethyl ether) to induce solidification. - If solidification is not possible, purify the oil by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common method is the acid-catalyzed reaction of 6-chloropurine with 3,4-dihydro-2H-pyran (DHP).

Q2: Which acid catalyst is best for this reaction?

p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst. For substrates sensitive to strong acids, pyridinium p-toluenesulfonate (PPTS) is a milder alternative.[2]

Q3: How can I confirm that I have synthesized the desired N9-isomer and not the N7-isomer?

The N7 and N9 isomers can be distinguished using NMR spectroscopy. In ¹³C NMR, the chemical shift of the C5 carbon is typically around 131-132 ppm for the N9-isomer, while for the N7-isomer, it is shifted to a different value. Additionally, 2D NMR techniques like HMBC can show correlations between the anomeric proton of the THP group and the purine ring carbons, confirming the point of attachment.

Q4: What are the typical yields for this synthesis?

Yields can vary significantly depending on the reaction conditions and the purity of the starting materials. With optimized conditions, yields in the range of 70-90% can be expected for similar purine alkylations.[3]

Q5: What is the best way to remove the THP protecting group?

The THP group can be removed under acidic conditions. A common method is treatment with a mild acid such as acetic acid in a mixture of THF and water, or with an acid catalyst like p-TsOH in an alcohol solvent.

Data Presentation

The following tables summarize reaction conditions for the synthesis of N9-substituted purines from various literature sources to provide a comparative overview. Note that a direct comparison for the specific synthesis of this compound is limited due to the variability in reported substrates and conditions.

Table 1: Comparison of Reaction Conditions for N9-Alkylation of Purines

Starting PurineAlkylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
2,6-DichloropurineCyclopropylmethyl bromideK₂CO₃DMFRoom Temp51 (N9) + 18 (N7)[4]
2,6-Dichloropurinen-Hexyl bromideK₂CO₃DMFRoom Temp45 (N9) + 23 (N7)[4]
2,6-Dichloropurinen-Octyl bromideK₂CO₃DMFRoom Temp93 (N9) + 5 (N7)[4]
6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamineBenzaldehyde derivativesp-TsOHDMF80Not specified[3]

Experimental Protocols

The following is an adapted, general protocol for the synthesis of this compound. Note: This is a representative protocol and may require optimization for your specific experimental setup.

Materials:

  • 6-Chloropurine

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 6-chloropurine (1.0 equivalent) in anhydrous DCM or THF, add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The product spot should be less polar than the starting material.

  • Once the reaction is complete (typically within a few hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For a closely related compound, 2-chloro-6-methyl-9-(tetrahydropyran-2-yl)purine, the following characteristic ¹H NMR signals were reported: δ 8.26 (s, 1H, H-8), 5.78 (d, 1H, H-1' of THP), and multiplets for the other THP protons between δ 1.60-2.20 and 3.81-4.20.[3] Similar signals would be expected for the target compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification & Analysis Start Dissolve 6-chloropurine in anhydrous solvent Add_DHP Add 3,4-dihydro-2H-pyran Start->Add_DHP Add_Catalyst Add p-TsOH (catalyst) Add_DHP->Add_Catalyst Stir Stir at room temperature under inert atmosphere Add_Catalyst->Stir TLC Monitor reaction by TLC Stir->TLC Quench Quench with NaHCO3 solution TLC->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Column Purify by column chromatography Concentrate->Column Characterize Characterize by NMR and MS Column->Characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reaction Check Reaction Completion by TLC Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Increase_Temp Increase Temperature Incomplete->Increase_Temp Yes Check_Catalyst Check Catalyst Activity Incomplete->Check_Catalyst Yes Check_Moisture Check for Moisture Contamination Complete->Check_Moisture Check_Isomers Check for N7-Isomer Formation Complete->Check_Isomers Dry_Glassware Use Dry Glassware & Anhydrous Solvents Check_Moisture->Dry_Glassware Yes Inert_Atmosphere Use Inert Atmosphere Dry_Glassware->Inert_Atmosphere Optimize_Purification Optimize Purification Check_Isomers->Optimize_Purification Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

preventing side reactions during the synthesis of substituted purines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted purines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the alkylation of purines?

A1: The most prevalent issue is the formation of a mixture of N7- and N9-alkylated regioisomers. The desired isomer is often the N9-substituted product, but the N7 isomer frequently forms as a significant byproduct.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions.

Q2: How can I control the N7 vs. N9 regioselectivity during alkylation?

A2: Control of regioselectivity can be achieved by manipulating the reaction conditions to favor either kinetic or thermodynamic control.

  • Kinetic Control: Lower temperatures and shorter reaction times generally favor the formation of the N7-alkylated product, which is often the kinetic product.

  • Thermodynamic Control: Higher temperatures and longer reaction times tend to yield the more stable N9-alkylated product, the thermodynamic product.[3]

  • Steric Hindrance: Bulky substituents on the purine ring can sterically hinder the N7 position, leading to a higher yield of the N9 isomer.[2]

  • Solvent and Base: The choice of solvent and base can significantly influence the N9/N7 ratio. For instance, using sodium hydride in DMF is a common method for promoting N9 alkylation.[2]

Q3: Why is it necessary to protect the exocyclic amino groups of adenine and guanine?

A3: The exocyclic amino groups of adenine (-NH2 at C6) and guanine (-NH2 at C2) are nucleophilic and can react with electrophiles, leading to undesired side products during substitution reactions. Protecting these groups ensures that the reaction occurs at the intended position on the purine ring.

Q4: What are some common protecting groups for the exocyclic amines of purines?

A4: Common protecting groups include dimethylformamidine (dmf), isobutyryl (iBu), and t-butyl phenoxyacetyl (tac).[4] The choice of protecting group depends on the stability required during the reaction and the conditions for its removal.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of substituted purines.

Issue 1: Poor Regioselectivity in Purine Alkylation (Mixture of N7 and N9 Isomers)

Symptoms:

  • NMR or LC-MS analysis of the crude product shows two or more major products with the same mass.

  • Difficulty in separating the isomers by column chromatography.

Possible Causes and Solutions:

CauseSolution
Reaction conditions favor a mixture of kinetic and thermodynamic products. To favor the N9 isomer (thermodynamic product) , use higher boiling point solvents (e.g., DMF, DMSO) and increase the reaction temperature and time.[3] To favor the N7 isomer (kinetic product) , use lower temperatures and shorter reaction times.
Steric hindrance at the N7 position is insufficient. If possible, introduce a bulky substituent at the C6 position of the purine ring to sterically block the N7 position and promote N9 alkylation.[2]
Inappropriate choice of base and solvent. For selective N9-alkylation, strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like DMF are often effective.[2] For some substrates, using tetrabutylammonium fluoride (TBAF) can also promote rapid and selective N9-alkylation.
Issue 2: Hydrolysis of Purine Derivatives During Workup or Purification

Symptoms:

  • Appearance of unexpected polar impurities in TLC or LC-MS.

  • Low yield of the desired product after purification.

  • The isolated product is the starting purine or a hydrolyzed intermediate.

Possible Causes and Solutions:

CauseSolution
Exposure to strong acidic or basic conditions during aqueous workup. Purine derivatives can be sensitive to hydrolysis. Use mild workup conditions. If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., 1M citric acid) and minimize the exposure time. For basic washes, use a saturated solution of sodium bicarbonate.[5]
Unstable protecting groups. If a protecting group is being cleaved during workup, consider switching to a more robust protecting group that is stable to the workup conditions but can be removed selectively later.
Silica gel-mediated decomposition during column chromatography. Some purine derivatives are unstable on silica gel. Consider using a different stationary phase like alumina or a reversed-phase column for purification. Alternatively, you can deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
Issue 3: Homocoupling Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Symptoms:

  • Formation of a symmetrical biaryl or divinyl impurity derived from the coupling partner.

  • Reduced yield of the desired cross-coupled purine derivative.

Possible Causes and Solutions:

CauseSolution
Presence of oxygen in the reaction mixture. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[6][7] Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[6]
Use of a Pd(II) precatalyst. Pd(II) species can facilitate homocoupling. Using a Pd(0) precatalyst, such as Pd(PPh3)4 or Pd2(dba)3, can minimize this side reaction.[6]
Suboptimal reaction conditions. The choice of base, solvent, and ligand can influence the extent of homocoupling. Screen different conditions to find the optimal combination for your specific substrates. For example, in some cases, using pinacol esters of boronic acids can reduce homocoupling.[6]

Quantitative Data Summary

The following table summarizes the N9/N7 alkylation ratios of 6-chloropurine under various reaction conditions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)N9/N7 RatioReference
Ethyl IodideNaHDMFRT->95:5 (Exclusive N9)[2]
Benzyl BromideK2CO3DMF801285:15[3]
tert-Butyl BromideSnCl4DCERT19N7 selective[3]
Ethyl IodideTBAFTHFRT0.1770:30
Benzyl BromideCs2CO3DMF100690:10

Experimental Protocols

Protocol 1: Regioselective N9-Alkylation of 6-Chloropurine using Sodium Hydride

This protocol is adapted from a procedure demonstrating the selective alkylation at the N9 position.[2]

Materials:

  • 6-Chloropurine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of 6-chloropurine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of Guanine Exocyclic Amine with Isobutyryl Chloride

This protocol describes the protection of the exocyclic amino group of guanosine.

Materials:

  • Guanosine

  • Anhydrous pyridine

  • Isobutyryl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

Procedure:

  • Suspend guanosine (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add isobutyryl chloride (1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Extract the mixture with DCM (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Deprotection of the Dimethylformamidine (dmf) Group

This protocol outlines the removal of the dmf protecting group from a guanine derivative using concentrated ammonium hydroxide.[4]

Materials:

  • dmf-protected purine derivative

  • Concentrated ammonium hydroxide (28-30%)

  • Heating block or oven

Procedure:

  • Dissolve the dmf-protected purine in concentrated ammonium hydroxide in a sealed, pressure-rated vial.

  • Heat the vial to 55 °C for 2-4 hours or to 65 °C for 1-2 hours.

  • Cool the vial to room temperature.

  • Remove the ammonia under a stream of nitrogen or by using a SpeedVac.

  • Resuspend the deprotected product in a suitable solvent for further use or purification.

Visualizations

Logical Workflow for Troubleshooting N7/N9 Regioselectivity

G start Poor N7/N9 Regioselectivity check_temp Analyze Reaction Temperature start->check_temp check_sterics Evaluate Steric Hindrance at C6 start->check_sterics check_base Review Base and Solvent System start->check_base high_temp Is Temperature High? check_temp->high_temp bulky_sub Is C6 Substituent Bulky? check_sterics->bulky_sub strong_base Using Strong, Non-nucleophilic Base (e.g., NaH in DMF)? check_base->strong_base increase_temp Increase Temperature and Reaction Time for N9 high_temp->increase_temp No decrease_temp Decrease Temperature and Reaction Time for N7 high_temp->decrease_temp Yes add_sterics Introduce a Bulky Group at C6 bulky_sub->add_sterics No end Improved Regioselectivity bulky_sub->end Yes change_base Switch to NaH/DMF or TBAF/THF strong_base->change_base No strong_base->end Yes increase_temp->end decrease_temp->end add_sterics->end change_base->end G cluster_protection Protection cluster_alkylation N9-Alkylation cluster_workup Workup & Purification cluster_deprotection Deprotection p1 Protect Exocyclic Amine (e.g., dmf) p2 Deprotonation (NaH in DMF) p1->p2 p3 Add Alkyl Halide p2->p3 p4 Aqueous Quench p3->p4 p5 Extraction p4->p5 p6 Column Chromatography p5->p6 p7 Remove Protecting Group (e.g., NH4OH) p6->p7 final_product Final Substituted Purine p7->final_product start Starting Purine start->p1 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC TSC1/2 Akt->TSC mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation PTEN PTEN PTEN->PIP3 PurineAnalog Purine Analog Inhibitor PurineAnalog->PI3K PurineAnalog->mTORC1

References

Technical Support Center: The Tetrahydropyranyl (THP) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tetrahydropyranyl (THP) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability and use of THP ethers in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Under what general conditions is the THP protecting group stable?

The tetrahydropyranyl (THP) group is known for its stability under a wide range of non-acidic conditions. It is particularly valued for its resistance to strongly basic reaction conditions, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various acylating and alkylating agents.[1][2][3][4] This stability makes it a versatile choice for multi-step syntheses where other functional groups need to be manipulated without affecting the protected alcohol.

Q2: How stable is the THP group to basic conditions?

THP ethers are highly stable under basic conditions.[4][5] They can withstand reagents such as sodium hydroxide, potassium carbonate, and alkoxides. This robustness allows for reactions like ester hydrolysis (saponification) to be carried out in the presence of a THP-protected alcohol without cleavage of the protecting group.

Q3: What conditions lead to the cleavage (deprotection) of a THP group?

The THP group is labile under acidic conditions.[2][3] Deprotection is typically achieved through acidic hydrolysis or alcoholysis.[1] A variety of acidic catalysts, ranging from mild to strong, can be employed to remove the THP group. The choice of acid and reaction conditions depends on the sensitivity of the substrate and the presence of other acid-labile functional groups.

Q4: I am observing incomplete deprotection of my THP ether. What could be the cause and how can I resolve it?

Incomplete deprotection can arise from several factors:

  • Insufficiently acidic conditions: The acidity of the reaction medium may not be low enough for efficient cleavage. Consider using a stronger acid or increasing the concentration of the current acid.

  • Reaction time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Steric hindrance: A sterically hindered THP ether may require more forcing conditions (e.g., higher temperature or a stronger acid) for complete removal.

  • Solvent effects: The choice of solvent can influence the rate of deprotection. Protic solvents like methanol or ethanol can facilitate the reaction through acetal exchange.[4]

Q5: My starting material is sensitive to strong acids. What are some mild conditions for THP deprotection?

For acid-sensitive substrates, several mild deprotection methods are available:

  • Pyridinium p-toluenesulfonate (PPTS): This is a mildly acidic salt that is often used for the deprotection of acid-sensitive compounds.[2][5]

  • Acetic acid in a THF/water mixture: A mixture of acetic acid, tetrahydrofuran, and water provides a gentle method for THP cleavage.[3][5]

  • Solid-supported acids: Resins like Amberlyst-15 can be used as a heterogeneous acid catalyst, which simplifies workup and can offer milder reaction conditions.[3]

  • Lewis acids: Mild Lewis acids can also be employed for the deprotection of THP ethers, which can be beneficial for acid-sensitive molecules.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
THP group is unexpectedly cleaved during a reaction. The reaction conditions were inadvertently acidic.Ensure all reagents and solvents are free from acidic impurities. If using a Lewis acid, consider its potential to act as a protic acid source in the presence of trace water.
Formation of diastereomers upon THP protection of a chiral alcohol. The introduction of the THP group creates a new stereocenter.[1][2]This is an inherent drawback of the THP group. If diastereomer separation is problematic, consider using an alternative protecting group that does not introduce a new chiral center, such as a silyl ether (e.g., TBS).
Low yield during THP protection. Inefficient catalysis or decomposition of the product.Ensure the acid catalyst is active and used in the correct amount. For sensitive substrates, consider using a milder catalyst like PPTS.[2] Workup conditions should be non-acidic to prevent premature deprotection.
Difficulty in monitoring the reaction by TLC. The THP-protected product and the starting alcohol may have similar Rf values.Try using a different eluent system for TLC. Staining with an appropriate agent (e.g., p-anisaldehyde) can help differentiate the spots.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection of a THP Ether using Acetic Acid

This protocol describes a mild and widely used method for the cleavage of THP ethers.[3]

  • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Deprotection of a THP Ether using a Solid-Supported Acid (Amberlyst-15)

This method offers a simplified workup procedure.[3]

  • Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the Amberlyst-15 resin.

  • Washing: Wash the resin with a small amount of methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected alcohol.

Visualizations

THP_Protection_Deprotection cluster_protection Protection cluster_stability Stability cluster_deprotection Deprotection Alcohol R-OH THP_Ether R-O-THP Alcohol->THP_Ether  + DHP  H+ catalyst DHP Dihydropyran (DHP) Stable_Conditions Stable Under: - Strong Bases - Organometallics - Hydrides THP_Ether_deprotect R-O-THP Deprotected_Alcohol R-OH THP_Ether_deprotect->Deprotected_Alcohol  Acidic Conditions  (e.g., H3O+)

Caption: Logical relationship of THP protection, stability, and deprotection.

THP_Troubleshooting Start Experiment with THP Group Problem Encountering an Issue? Start->Problem IncompleteDeprotection Incomplete Deprotection Problem->IncompleteDeprotection Yes UnexpectedCleavage Unexpected Cleavage Problem->UnexpectedCleavage Yes LowYield Low Yield in Protection Problem->LowYield Yes End Successful Outcome Problem->End No Solution1 Increase acid strength/time or temperature IncompleteDeprotection->Solution1 Solution2 Check for acidic impurities in reagents/solvents UnexpectedCleavage->Solution2 Solution3 Use milder catalyst (PPTS) and non-acidic workup LowYield->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for common issues with the THP protecting group.

References

Technical Support Center: Removal of p-Toluenesulfonic Acid (p-TsOH) from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the effective removal of p-toluenesulfonic acid (p-TsOH) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of p-TsOH necessary?

p-Toluenesulfonic acid is a strong acid catalyst commonly used in organic synthesis. Its removal is crucial for several reasons:

  • Interference with subsequent reactions: Residual p-TsOH can catalyze undesired side reactions in subsequent synthetic steps.

  • Product purification challenges: Being a polar and often water-soluble compound, it can complicate the purification of the desired product, especially if the product has similar polarity.

  • Product stability: The acidic nature of p-TsOH can degrade acid-sensitive functional groups in the final product over time.

  • Accurate yield determination: Residual catalyst will inflate the perceived yield of the reaction product.

Q2: What are the most common methods for removing p-TsOH?

The most effective methods for removing p-TsOH from a reaction mixture are:

  • Aqueous Workup (Basic Wash): Neutralizing the acid with a mild aqueous base and extracting it into the aqueous phase.

  • Scavenger Resins: Using a solid-supported base to selectively bind and remove the acid by filtration.

  • Recrystallization: Purifying a solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving the p-TsOH in the mother liquor.

  • Flash Chromatography: Separating the product from p-TsOH based on their differential adsorption to a stationary phase.

Q3: How do I choose the best removal method for my specific reaction?

The selection of the optimal removal method depends on the properties of your desired product and the reaction conditions.

  • For products stable in aqueous base and immiscible with water: An aqueous workup is the most straightforward and cost-effective method.

  • For products that are sensitive to aqueous conditions or are water-soluble: Scavenger resins are an excellent choice as they allow for non-aqueous workup.

  • For solid products: Recrystallization can be a highly effective final purification step to remove trace amounts of p-TsOH and other impurities.

  • When other methods fail or for complex mixtures: Flash chromatography offers a high degree of separation but is more time-consuming and requires more solvent.

Troubleshooting Guides

Method 1: Aqueous Workup (Basic Wash)

This is often the first line of defense for removing p-TsOH. The acidic catalyst is neutralized with a mild base, forming a salt that is highly soluble in water and can be easily separated from the organic layer.

Experimental Protocol: Basic Aqueous Wash

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Add the basic solution slowly and vent the funnel frequently, as CO₂ evolution can cause a pressure buildup.

  • Extraction: Shake the separatory funnel gently at first, then more vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Wash the organic layer one or two more times with the basic solution, followed by a wash with brine (saturated aqueous NaCl) to help remove dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting

Issue Possible Cause Solution
Emulsion Formation Vigorous shaking, presence of surfactants, or high concentration of reactants.- Allow the mixture to stand for an extended period. - Add a small amount of brine to increase the ionic strength of the aqueous phase. - Gently swirl instead of shaking vigorously. - Filter the entire mixture through a pad of Celite®.
Product is water-soluble The desired product has high polarity and partitions into the aqueous layer.- Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic product in the aqueous phase. - Back-extract the aqueous layers with a fresh portion of the organic solvent. - Consider using a scavenger resin for a non-aqueous workup.
p-TsOH remains in the organic layer Insufficient amount of base or insufficient mixing.- Ensure an excess of the basic solution is used. - Increase the number of extractions. - Ensure thorough mixing of the two phases.

Workflow for Aqueous Workup

start Reaction Mixture (Product + p-TsOH) dilute Dilute with Organic Solvent start->dilute wash Wash with aq. NaHCO3 Solution dilute->wash separate Separate Layers wash->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry Organic Layer aqueous_waste Aqueous Waste (Sodium Tosylate) separate->aqueous_waste Aqueous Layer concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for p-TsOH removal using aqueous workup.

Method 2: Scavenger Resins

Scavenger resins are solid-supported reagents with functional groups that react with and bind specific molecules. For p-TsOH removal, basic scavenger resins (e.g., amine-functionalized) are used.

Experimental Protocol: Scavenger Resin

  • Resin Selection: Choose a suitable basic scavenger resin, such as an aminomethylated polystyrene resin or a silica-based amine scavenger.

  • Addition: To the crude reaction mixture (dissolved in a suitable solvent), add the scavenger resin (typically 2-4 equivalents relative to the amount of p-TsOH).

  • Agitation: Stir or gently agitate the mixture at room temperature. Reaction time can vary from 1 to 24 hours, depending on the resin and substrate. Monitor the removal of p-TsOH by TLC or LC-MS.

  • Filtration: Once the p-TsOH is consumed, filter the mixture to remove the resin.

  • Rinsing and Concentration: Rinse the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting

Issue Possible Cause Solution
Incomplete removal of p-TsOH Insufficient amount of scavenger resin or short reaction time.- Increase the equivalents of the scavenger resin. - Increase the reaction time and monitor by TLC/LC-MS. - Ensure adequate mixing to allow for efficient contact between the resin and the solution.
Product binds to the resin The product has a basic functional group that also reacts with the acidic resin.- This method is not suitable for basic products. Consider an alternative removal technique like recrystallization or chromatography.
Slow scavenging Poor swelling of the resin in the chosen solvent.- Consult the resin manufacturer's guidelines for compatible solvents. - Swell the resin in a suitable solvent before adding it to the reaction mixture.

Workflow for Scavenger Resin Purification

start Reaction Mixture (Product + p-TsOH) add_resin Add Scavenger Resin start->add_resin stir Stir/Agitate add_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate filter->concentrate Filtrate resin_waste Resin with Bound p-TsOH filter->resin_waste Solid product Purified Product concentrate->product

Caption: Workflow for p-TsOH removal using a scavenger resin.

Method 3: Recrystallization

Recrystallization is a powerful purification technique for solid compounds. It relies on the difference in solubility of the desired product and the impurities (p-TsOH) in a particular solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. p-TsOH should ideally remain soluble at lower temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the p-TsOH.

  • Drying: Dry the purified crystals.

Troubleshooting

Issue Possible Cause Solution
Product does not crystallize The product is too soluble in the chosen solvent, or the solution is not saturated.- Reduce the volume of the solvent by evaporation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure product. - If using a solvent mixture, add more of the anti-solvent (the one in which the product is less soluble).
Product "oils out" The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.- Re-heat the mixture to dissolve the oil, add more solvent, and cool slowly. - Choose a lower-boiling point solvent.
p-TsOH co-precipitates with the product The solubility of p-TsOH is also low in the cold solvent.- Perform a basic wash before recrystallization to remove the bulk of the p-TsOH. - Choose a different recrystallization solvent where p-TsOH has higher solubility at low temperatures.

Logical Flow for Solvent Selection in Recrystallization

start Start: Crude Solid (Product + p-TsOH) test_solubility Test Solubility in a Range of Solvents start->test_solubility hot_soluble Is Product Soluble in Hot Solvent? test_solubility->hot_soluble cold_insoluble Is Product Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes bad_solvent Try Another Solvent or Solvent Pair hot_soluble->bad_solvent No ptsoh_soluble Is p-TsOH Soluble in Cold Solvent? cold_insoluble->ptsoh_soluble Yes cold_insoluble->bad_solvent No good_solvent Suitable Solvent Found ptsoh_soluble->good_solvent Yes ptsoh_soluble->bad_solvent No

Caption: Decision process for selecting a recrystallization solvent.

Method 4: Flash Chromatography

Flash chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.

Experimental Protocol: Flash Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system that provides good separation between your product and p-TsOH. p-TsOH is very polar and will typically have a very low Rf value (often staying at the baseline) in common solvent systems like ethyl acetate/hexanes.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the eluent through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Troubleshooting

Issue Possible Cause Solution
Poor separation Inappropriate eluent system.- Optimize the eluent system using TLC. For polar products that are difficult to separate from p-TsOH, consider a more polar eluent system (e.g., dichloromethane/methanol).
Product streaking on the column The product is too polar for the eluent or is interacting strongly with the silica gel.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds). Caution: Acetic acid can be difficult to remove.
p-TsOH elutes with the product The product is very polar.- Perform a basic wash to remove the majority of the p-TsOH before chromatography. - Use a more polar stationary phase (e.g., alumina) or reverse-phase chromatography.

Data Presentation: Comparison of p-TsOH Removal Methods

Method Typical Efficiency (% p-TsOH Removal) Typical Product Recovery Advantages Disadvantages
Aqueous Workup >95%>90%Fast, inexpensive, scalable.Not suitable for water-soluble or base-sensitive products; can lead to emulsions.
Scavenger Resins >98%>95%High selectivity, simple filtration-based removal, mild conditions.Higher cost, may require longer reaction times, not suitable for basic products.
Recrystallization Variable (depends on solvent)60-95%Can provide very high purity, removes various impurities simultaneously.Product must be a solid, requires finding a suitable solvent, potential for yield loss.
Flash Chromatography >99%50-90%High separation efficiency, applicable to a wide range of compounds.Time-consuming, uses large volumes of solvent, potential for product loss on the column.

managing moisture sensitivity during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Moisture Sensitivity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture-sensitive materials during storage and handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What makes a compound "moisture-sensitive"?

A1: Moisture-sensitive compounds, also known as hygroscopic substances, readily absorb moisture from the atmosphere.[1] This can lead to a variety of undesirable outcomes, including chemical degradation (e.g., hydrolysis), changes in physical properties (e.g., clumping, caking), and reduced shelf life.[2][3]

Q2: What are the common signs that my sample has been compromised by moisture?

A2: Common indicators of moisture contamination include:

  • Physical Changes: Caking or agglomeration of powders, changes in color, or the material becoming sticky or deliquescent (dissolving in absorbed water).[2]

  • Chemical Changes: Unexpected reaction outcomes, formation of byproducts, or a decrease in the expected yield.

  • Analytical Inconsistencies: Inconsistent results in techniques like NMR, HPLC, or Karl Fischer titration.

Q3: What are the best general practices for storing moisture-sensitive materials?

A3: To maintain the integrity of moisture-sensitive materials, store them in airtight containers, such as those with PTFE-lined caps or Sure/Seal™ bottles.[1][4] It is also recommended to store these containers in a cool, dry environment, and for highly sensitive materials, a desiccator or a glove box is preferable.[5][6]

Q4: How can I minimize moisture exposure when handling hygroscopic compounds?

A4: Minimize the time the container is open to the atmosphere.[1] When weighing or transferring the material, do so quickly and in an environment with controlled humidity if possible. For highly sensitive compounds, all manipulations should be performed in a glove box or under a stream of inert gas.[7]

Q5: What is the difference between a glove box and a desiccator?

A5: A desiccator is a sealable enclosure containing a desiccant (a drying agent) that is used for storing moisture-sensitive items in a dry atmosphere. A glove box (or dry box) provides a more controlled inert atmosphere (typically nitrogen or argon) by continuously removing moisture and oxygen, allowing for the manipulation of highly sensitive materials.[8] An operational glove box should ideally maintain an atmosphere with less than 1 ppm of water and oxygen.[8]

Troubleshooting Guides

Problem 1: My powdered compound has formed clumps. Can I still use it?

  • Q: My hygroscopic powder has clumped together after storage. What should I do?

    • A: Clumping indicates moisture absorption.[2] While you can sometimes break up the clumps with a spatula, the material's properties may have been altered.[1] It is crucial to first assess the extent of the potential degradation.

  • Q: How can I check if the clumped material is still viable for my experiment?

    • A: The best approach is to perform a quality control check. This could involve determining the water content using a method like Karl Fischer titration or Loss on Drying.[9] You could also run a small-scale trial reaction to see if it proceeds as expected.

  • Q: How can I prevent my powders from clumping in the future?

    • A: Ensure your storage containers are airtight and properly sealed.[1] For particularly sensitive powders, consider storing them in a desiccator with an active desiccant or dividing the bulk material into smaller, single-use aliquots to minimize repeated exposure of the entire batch to the atmosphere.[10]

Problem 2: My reaction with a moisture-sensitive reagent failed or gave a low yield.

  • Q: I suspect moisture contamination caused my reaction to fail. How can I confirm this?

    • A: Review your experimental setup and handling procedures. Were all glassware and solvents properly dried?[4] Was the reagent handled under an inert atmosphere if required? Repeating the reaction with fresh, unopened reagent and rigorously dried components can help determine if moisture was the culprit.

  • Q: What are the best practices for setting up a reaction with moisture-sensitive reagents?

    • A: All glassware should be oven-dried (e.g., at 125°C overnight) and cooled under a stream of inert gas like nitrogen or argon.[11] Solvents should be anhydrous. The reaction should be set up under an inert atmosphere using techniques like a Schlenk line or in a glove box.[4]

  • Q: My "anhydrous" solvent might be wet. How can I be sure it's dry?

    • A: Even commercially available anhydrous solvents can absorb moisture over time, especially after the bottle has been opened.[12] You can test the water content using Karl Fischer titration. For stringent requirements, it is best to freshly distill the solvent over an appropriate drying agent.

Data Presentation

Table 1: Recommended Humidity Levels for Pharmaceutical Manufacturing

Manufacturing StageRecommended Relative Humidity (RH)Rationale
Formulation30-40%Prevents clumping, caking, and chemical degradation of active pharmaceutical ingredients (APIs) and excipients.[13]
Granulation & Drying40-50%High humidity can negatively impact granulation and drying, while low humidity can cause static, affecting powder flow.[13]
Tableting40-50%Ensures proper powder flow and compressibility for uniform tablet formation.[13]
Packaging40-50%Prevents moisture ingress that can lead to degradation and reduced shelf life. Low humidity can make packaging materials brittle.[13]
Storage30-60%Maintains product stability, prevents microbial growth, and preserves the efficacy of preservatives.[13]

Experimental Protocols

Protocol 1: Determination of Moisture Content by Loss on Drying (LOD)

  • Sample Preparation: Accurately weigh a representative sample of the material into a pre-dried and tared weighing dish.

  • Drying: Place the sample in a drying oven at a specified temperature (e.g., 105°C) for a set period, or until a constant weight is achieved.[14]

  • Cooling: Transfer the dried sample to a desiccator to cool to room temperature. This prevents the reabsorption of atmospheric moisture.

  • Final Weighing: Once cooled, reweigh the sample.

  • Calculation: The moisture content is calculated as the percentage of weight lost during drying relative to the initial sample weight.[15]

Formula: Moisture Content (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Protocol 2: Handling Reagents in a Glove Box

  • Preparation: Ensure all necessary items (glassware, spatulas, vials, etc.) are thoroughly dried, typically in an oven, before being introduced into the glove box.[16] Materials from a freezer should be allowed to warm to room temperature before being brought into the antechamber.[17][18]

  • Transferring Items: Place the dried items into the antechamber. Evacuate and backfill the antechamber with inert gas for at least three cycles to remove atmospheric air and moisture before opening the inner door.[16][19]

  • Manipulation: Wear appropriate inner gloves (e.g., cotton) to absorb moisture from your hands and protect the glove box gloves.[17] Perform all manipulations within the glove box, keeping the working area clean and organized.

  • Removing Items: Place items to be removed in the antechamber, close the inner door, and then bring the antechamber to atmospheric pressure before opening the outer door.

  • Housekeeping: After use, ensure the glove box is clean, and the antechamber is left under vacuum.[8]

Visualizations

Moisture_Troubleshooting_Workflow start Unexpected Experimental Result (e.g., low yield, failed reaction) q1 Was a moisture-sensitive reagent or compound used? start->q1 q2 Were all handling and storage procedures for moisture-sensitive materials followed correctly? q1->q2 Yes outcome1 Issue likely not moisture-related q1->outcome1 No q3 Were glassware and solvents rigorously dried? q2->q3 Yes action1 Review handling procedures: - Use of inert atmosphere? - Minimized air exposure? q2->action1 No action2 Verify drying procedures: - Oven-dry glassware - Use anhydrous solvents q3->action2 No action3 Test reagent/compound for moisture contamination (e.g., Karl Fischer, LOD) q3->action3 Yes outcome2 Revise protocols and repeat experiment action1->outcome2 action2->outcome2 action3->outcome2

Caption: Troubleshooting workflow for unexpected experimental results.

Handling_Moisture_Sensitive_Solid cluster_glovebox For Highly Sensitive Solids start Start: Need to weigh a hygroscopic solid storage Retrieve from appropriate storage (desiccator or glove box) start->storage gb_start Transfer entire container into glove box antechamber start->gb_start Alternative Path weighing Weigh quickly on an analytical balance storage->weighing transfer Immediately transfer to the reaction vessel weighing->transfer reseal Promptly and tightly reseal the container transfer->reseal end Return to storage reseal->end gb_cycle Cycle antechamber (3x vacuum/backfill) gb_start->gb_cycle gb_weigh Weigh solid inside the glove box gb_cycle->gb_weigh gb_end Proceed with reaction setup inside glove box gb_weigh->gb_end

Caption: Workflow for handling a moisture-sensitive solid.

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-9-(THP)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine for library synthesis. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-Chloro-9-(THP)-9H-purine?

A1: The most prevalent and straightforward method is the acid-catalyzed reaction of 6-chloropurine with 3,4-dihydro-2H-pyran (DHP). p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for this protection reaction.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges include:

  • Regioselectivity: Purines have multiple nitrogen atoms (N7 and N9) that can be alkylated.[1][2] Achieving selective protection at the N9 position is crucial. While the N9 isomer is generally the thermodynamic product, careful control of reaction conditions is necessary to minimize the formation of the N7 isomer.[1]

  • Exothermic Reaction: The initial reaction can be exothermic, requiring careful temperature control, especially on a larger scale, to prevent side reactions.

  • Purification: Removing the catalyst, unreacted starting materials, and any side products from a large batch of product can be challenging.

Q3: How can I improve the regioselectivity of the reaction to favor the N9 isomer?

A3: To favor the formation of the desired 6-Chloro-9-(THP)-9H-purine (the N9 isomer), it is important to allow the reaction to reach thermodynamic equilibrium.[1] This can be achieved by ensuring a sufficient reaction time and appropriate temperature.

Q4: What are common byproducts, and how can I detect them?

A4: The most common byproduct is the N7-THP protected isomer. Both the N9 and N7 isomers can be distinguished using NMR spectroscopy, particularly by observing the chemical shift of the C5 carbon.[1] Thin-layer chromatography (TLC) can also be used to monitor the reaction progress and identify the presence of different isomers.

Q5: What is the best method for purifying the final product on a large scale?

A5: For multi-gram scale purification, crystallization is often the most efficient method. The crude product can be dissolved in a hot solvent, such as ethanol, and allowed to cool slowly to induce crystallization.[3] If crystallization is not effective, column chromatography using silica gel is a reliable alternative.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield - Incomplete reaction. - Suboptimal catalyst amount. - Loss of product during workup or purification. - Decomposition of starting material or product.- Monitor the reaction by TLC until the starting material is consumed. - Optimize the catalyst loading; typically, a catalytic amount of p-TsOH is sufficient. - Ensure efficient extraction and handle the product carefully during purification. - Maintain appropriate temperature control throughout the reaction and workup.
Formation of N7 Isomer - Reaction has not reached thermodynamic equilibrium. - Kinetic control favoring the N7 isomer.- Increase the reaction time and/or temperature to allow for equilibration to the more stable N9 isomer.[1]
Difficulty in Purification (Oily Product or Streaking on TLC) - Presence of residual catalyst. - Formation of polymeric byproducts from DHP. - Product is an oil at room temperature.- Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic catalyst. - Use a minimal excess of DHP to reduce polymerization. - If the product is an oil, consider purification by column chromatography. Using a solvent system with a small amount of a basic modifier like triethylamine can sometimes improve chromatography of nitrogen-containing compounds.
Reaction Does Not Start - Inactive catalyst. - Poor quality of reagents (e.g., wet solvent or reagents).- Use a fresh, anhydrous batch of p-TsOH. - Ensure all solvents and reagents are anhydrous, as moisture can quench the acid catalyst.

Experimental Protocol: Multi-gram Synthesis of 6-Chloro-9-(THP)-9H-purine

This protocol is designed for a multi-gram scale synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
6-Chloropurine154.5510.0 g0.06471.0
3,4-Dihydro-2H-pyran (DHP)84.128.7 mL (8.1 g)0.09631.5
p-Toluenesulfonic acid monohydrate (p-TsOH)190.220.62 g0.00320.05
Dioxane (anhydrous)-200 mL--
Ethyl acetate-As needed for extraction and chromatography--
Saturated sodium bicarbonate solution-As needed for washing--
Brine-As needed for washing--
Anhydrous sodium sulfate-As needed for drying--

Procedure:

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloropurine (10.0 g, 0.0647 mol) in anhydrous dioxane (200 mL).

  • Addition of Reagents: To the suspension, add 3,4-dihydro-2H-pyran (8.7 mL, 0.0963 mol) followed by p-toluenesulfonic acid monohydrate (0.62 g, 0.0032 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the 6-chloropurine spot is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the p-TsOH.

    • Wash the organic layer with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-Chloro-9-(THP)-9H-purine as a white to off-white solid.

  • Purification (Column Chromatography - if necessary):

    • If the product does not crystallize or if further purification is required, dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Elute the column and collect the fractions containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Expected Yield: 75-85%

Experimental Workflow

The following diagram illustrates the key steps in the scaled-up synthesis of 6-Chloro-9-(THP)-9H-purine.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 6-Chloropurine, DHP, p-TsOH in Dioxane reflux Reflux (4-6 hours) start->reflux Heat wash Aqueous Wash (NaHCO3, Brine) reflux->wash dry Dry & Concentrate wash->dry crystallization Crystallization (Ethanol) dry->crystallization chromatography Column Chromatography (Silica Gel) dry->chromatography Alternative end Final Product: 6-Chloro-9-(THP)-9H-purine crystallization->end chromatography->end

Caption: Workflow for the scaled-up synthesis of 6-Chloro-9-(THP)-9H-purine.

References

Validation & Comparative

Comparative Analysis of Mass Spectrometry Data: 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Purine Analog Mass Spectrometry Data

In the landscape of drug discovery and development, purine analogs represent a critical class of compounds with significant therapeutic potential. Their structural similarity to endogenous purines allows them to interfere with various biological pathways, making them valuable candidates for antiviral, anticancer, and immunosuppressive agents. The precise characterization of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for determining their molecular weight and elucidating their structure.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for the two purine analogs. The data for 6-Chloropurine is derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Feature6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine6-Chloropurine
CAS Number 7306-68-587-42-3
Chemical Formula C₁₀H₁₁ClN₄OC₅H₃ClN₄
Theoretical Molecular Weight ( g/mol ) 238.68154.56
Ionization Method Not Available (Presumed Electron Ionization)Electron Ionization (EI)
Major Mass-to-Charge (m/z) Peaks and Relative Abundance Data not publicly available.154 (M⁺, 100%), 119 (70%), 93 (25%), 66 (15%)

Note: The m/z peaks and relative abundances for 6-Chloropurine are approximate values extracted from the graphical representation of the mass spectrum available on the NIST WebBook.[1][2][3][4]

Experimental Protocols

A typical experimental protocol for obtaining the electron ionization mass spectrum of a purine analog like 6-chloropurine is outlined below. This protocol is a generalized representation and may require optimization based on the specific instrumentation and sample characteristics.

Objective: To acquire the electron ionization mass spectrum of the analyte to determine its molecular weight and fragmentation pattern.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

Materials:

  • Analyte (e.g., 6-Chloropurine)

  • High-purity solvent (e.g., methanol, dichloromethane)

  • Inert gas for GC (e.g., Helium)

Procedure:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent. The concentration should be optimized to avoid overloading the detector.

  • Sample Introduction:

    • GC-MS: The sample solution is injected into the gas chromatograph. The GC oven temperature is programmed to ensure the volatilization and separation of the analyte before it enters the mass spectrometer.

    • Direct Insertion Probe: A small amount of the solid or a concentrated solution is placed on the probe, which is then inserted into the ion source of the mass spectrometer. The probe is heated to volatilize the sample.

  • Ionization: In the ion source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process leads to the formation of a positively charged molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Experimental Workflow

The logical flow of a typical mass spectrometry experiment for the analysis of a purine analog is depicted in the following diagram.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing cluster_output Output Sample Analyte Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Introduction Sample Introduction (GC or Probe) Dilution->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Mass_Analyzer Mass Analysis (m/z Separation) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Data Analysis and Interpretation Spectrum->Analysis Result Molecular Weight and Fragmentation Pattern Analysis->Result

Caption: Experimental workflow for mass spectrometry analysis.

References

comparing THP as a protecting group versus other purine protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules such as nucleoside analogues and oligonucleotides, the strategic protection and deprotection of functional groups on purine bases is a critical determinant of overall yield and purity. The choice of a protecting group for the exocyclic amines of adenine and guanine can significantly impact the efficiency of subsequent synthetic steps and the ease of final deprotection. This guide provides a comprehensive comparison of the tetrahydropyranyl (THP) group with other commonly employed purine protecting groups, supported by experimental data and detailed protocols.

Overview of Purine Protecting Groups

The exocyclic amino groups of adenine (N6) and guanine (N2) are nucleophilic and require protection to prevent side reactions during synthetic transformations, such as phosphitylation in oligonucleotide synthesis. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removed under mild conditions that do not compromise the integrity of the target molecule.

Commonly used protecting groups for the exocyclic amines of purines fall into two main categories:

  • Acyl-type groups: These are the most prevalent and include benzoyl (Bz) for adenine and isobutyryl (iBu) or acetyl (Ac) for guanine. Phenoxyacetyl (Pac) is another acyl group known for its lability under mild basic conditions.

  • Acetal-type groups: The tetrahydropyranyl (THP) group falls into this category. While widely used for the protection of hydroxyl groups, its application to the exocyclic amines of purines is less common but offers distinct advantages in specific synthetic contexts.

Head-to-Head Comparison: THP vs. Acyl Protecting Groups

The selection of a protecting group is often a trade-off between stability and ease of removal. The following sections provide a detailed comparison of THP and acyl groups based on these critical parameters.

Data Presentation
Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsDeprotection TimeReference
THP 2-Amino-6-chloropurineDHP, p-TsOH, CH2Cl2, rtNot specifiedNot specifiedNot specified
Benzoyl (Bz) Adenine NucleosideBenzoyl chloride, pyridineTypically >90Aqueous Ammonia2-4 h[1]
Acetyl (Ac) Guanine NucleosideAcetic anhydride, pyridineTypically >90Aqueous Ammonia1-2 h[1]
Phenoxyacetyl (Pac) Guanine NucleosidePhenoxyacetyl chloride, pyridineTypically >90Aqueous Ammonia, rt30 min[2]

Key Performance Characteristics

Stability
  • THP: The THP group, forming an N-acetal-like linkage, is stable to basic and nucleophilic conditions, as well as to reducing agents and organometallic reagents.[3] However, it is highly sensitive to acidic conditions. Even mild acids like pyridinium p-toluenesulfonate (PPTS) or weak protic acids can lead to its cleavage.[4] This acid lability is a significant consideration, as depurination of the nucleoside can be a competing side reaction under acidic conditions.[5]

  • Acyl (Bz, Ac, Pac): Acyl groups are generally stable to the acidic conditions often used for the removal of other protecting groups like dimethoxytrityl (DMT) from the 5'-hydroxyl group of nucleosides.[1] They are, however, labile to basic conditions, which is the standard method for their removal. The lability to base can be tuned; for instance, the Pac group is more labile than Bz or Ac and can be removed under milder basic conditions, which is advantageous for the synthesis of sensitive oligonucleotides.[2][5]

Ease of Introduction and Deprotection
  • THP: Introduction of the THP group is typically achieved by reacting the purine with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., p-toluenesulfonic acid). Deprotection is readily accomplished with mild acid.

  • Acyl (Bz, Ac, Pac): Acylation is a standard and high-yielding reaction, usually carried out with the corresponding acyl chloride or anhydride in the presence of a base like pyridine.[1] Deprotection is most commonly achieved using aqueous ammonia or other amine-based reagents.[1]

Orthogonality

The concept of orthogonal protection is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.

  • THP: The acid lability of the THP group makes it orthogonal to base-labile acyl groups and fluoride-labile silyl ethers. This can be advantageous in synthetic strategies where a specific functional group needs to be unmasked under acidic conditions while others remain protected. For example, a THP-protected exocyclic amine would be stable during the basic deprotection of acyl groups on other nucleobases.

  • Acyl (Bz, Ac, Pac): Acyl groups are orthogonal to acid-labile groups like DMT and silyl ethers. This forms the basis of the most common strategies in solid-phase oligonucleotide synthesis.[6]

Experimental Protocols

Protection of 2-Amino-6-chloropurine with THP
  • Objective: To protect the exocyclic amino group of 2-amino-6-chloropurine.

  • Reagents: 2-amino-6-chloropurine, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH), dichloromethane (CH2Cl2).

  • Procedure: To a solution of 2-amino-6-chloropurine in CH2Cl2 at room temperature is added a catalytic amount of p-TsOH. DHP is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a mild base (e.g., triethylamine) and purified by column chromatography. (Adapted from the general principle of THP protection).

Protection of Adenosine with Benzoyl Chloride
  • Objective: To protect the N6-amino group of adenosine.

  • Reagents: Adenosine, benzoyl chloride, pyridine.

  • Procedure: Adenosine is suspended in pyridine and cooled in an ice bath. Benzoyl chloride is added dropwise, and the reaction is stirred at room temperature until complete. The reaction mixture is then worked up by quenching with water and extracting the product. Purification is typically achieved by crystallization or column chromatography.[1]

Deprotection of N6-Benzoyladenosine
  • Objective: To remove the benzoyl protecting group from N6-benzoyladenosine.

  • Reagents: N6-benzoyladenosine, concentrated aqueous ammonia.

  • Procedure: The protected nucleoside is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with concentrated aqueous ammonia. The reaction is stirred at room temperature or slightly elevated temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield the deprotected adenosine.[1]

Mandatory Visualizations

experimental_workflow cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Purine Purine Nucleoside Protected_Purine Protected Purine Nucleoside Purine->Protected_Purine Catalyst/Base Protecting_Agent Protecting Agent (e.g., DHP, Acyl Chloride) Protecting_Agent->Protected_Purine Reaction_Step Further Synthetic Steps (e.g., Phosphitylation) Protected_Purine->Reaction_Step Stable Intermediate Protected_Purine_Intermediate Protected Purine Intermediate Reaction_Step->Protected_Purine_Intermediate Modified Intermediate Deprotecting_Agent Deprotecting Agent (e.g., Acid, Base) Final_Product Final Product Deprotecting_Agent->Final_Product Protected_Purine_Intermediate->Final_Product Selective Removal

A generalized workflow for the use of protecting groups in purine chemistry.

orthogonal_deprotection cluster_steps Selective Deprotection Steps Start Fully Protected Nucleoside (e.g., 5'-DMT, 2'-TBDMS, N6-THP) Step1 Step 1: 5'-OH Deprotection (Acid) Start->Step1 Step2 Step 2: N6-NH2 Deprotection (Mild Acid) Step1->Step2 Step3 Step 3: 2'-OH Deprotection (Fluoride) Step2->Step3 Final Fully Deprotected Nucleoside Step3->Final

An example of an orthogonal deprotection strategy for a modified purine nucleoside.

Conclusion

The choice between THP and acyl protecting groups for purines is highly dependent on the overall synthetic strategy.

  • Acyl protecting groups (Bz, Ac, Pac) are the industry standard for routine oligonucleotide synthesis due to their high efficiency of introduction, stability to acidic conditions used for DMT removal, and reliable deprotection with basic reagents.

  • The THP protecting group , while less common for exocyclic amine protection, offers a valuable orthogonal strategy. Its stability in basic conditions and lability in acid allows for selective deprotection scenarios that are not possible with acyl groups. However, its high acid sensitivity requires careful consideration to avoid undesired side reactions, particularly depurination.

For researchers developing novel nucleoside analogues or complex nucleic acid structures, the THP group should be considered a useful tool in the arsenal of protecting groups, particularly when an acid-labile, base-stable protecting group is required for a specific synthetic design.

References

A Comparative Analysis of 6-Chloro-9-(THP)-9H-purine and Other 6-Substituted Purine Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine and a variety of other 6-substituted purine derivatives. The following sections detail their performance in anticancer, antiviral, and other biological assays, supported by experimental data and protocols.

Introduction to 6-Substituted Purines

Purine analogs are a cornerstone in the development of therapeutic agents, primarily due to their structural similarity to endogenous purines, which allows them to interfere with critical cellular processes.[1] The substituent at the 6-position of the purine ring plays a crucial role in determining the biological activity of these compounds.[2] 6-Chloropurine serves as a versatile intermediate in the synthesis of a wide array of 6-substituted purine derivatives with diverse pharmacological properties, including antitumor and antiviral activities.[3][4] The introduction of a tetrahydropyran (THP) group at the N9-position, as seen in 6-Chloro-9-(THP)-9H-purine, is a common strategy to create prodrugs or modify the physicochemical properties of the parent compound.[5]

Comparative Biological Activity

The biological activity of 6-substituted purines is highly dependent on the nature of the substituent at the 6-position and, in many cases, the group attached to the 9-position of the purine ring. This section provides a comparative overview of the cytotoxic and antiviral activities of 6-Chloro-9-(THP)-9H-purine and other representative 6-substituted purines.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potent antiproliferative activity of 6-substituted purine derivatives against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cancer cell growth.

Compound/DerivativeCell LineIC50 (µM)Reference
6-Chloro-9-(THP)-9H-purine Derivatives
6-(3-hydroxybenzylamino)-9-(THP)-9H-purineK-562 (Leukemia)>100[5]
MCF-7 (Breast Cancer)>100[5]
Other 6-Substituted Purines
6-(3'-chloropropylthio)purineLeishmania amazonensis50[6]
6-(α-aceticacidthio)purineLeishmania amazonensis39[6]
6-(substituted phenyl piperazine)-9-cyclopentylpurine (Compound 6)Huh7 (Liver Cancer)14.2[7]
6-(substituted phenyl piperazine)-9-cyclopentylpurine (Compound 5)Huh7 (Liver Cancer)17.9[7]
N6-(4-trifluoromethylphenyl)piperazine analog (Compound 27)Huh7 (Liver Cancer)1[8]
HCT116 (Colon Cancer)4[8]
MCF7 (Breast Cancer)1-4[8]
[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] (Compound 4h)CDK2 Inhibition0.3[9]
6-chloropurine nucleoside (Compound 10b)Various Cancer Cell Lines< 1[10]
6-chloropurine nucleoside (Compound 10g)Various Cancer Cell Lines< 1[10]
6-chloropurine nucleoside (Compound 10i)Various Cancer Cell Lines< 1[10]

From the available data, derivatives of 6-Chloro-9-(THP)-9H-purine with a benzylamino substituent at the 6-position exhibited marginal cytotoxicity against the tested cancer cell lines.[5] In contrast, other 6-substituted purines, particularly those with piperazine or modified nucleoside moieties, have demonstrated significant anticancer activity with IC50 values in the low micromolar and even sub-micromolar range.[7][8][10] For instance, the N6-(4-trifluoromethylphenyl)piperazine analog displayed potent cytotoxicity against liver, colon, and breast cancer cell lines.[8] Furthermore, certain 6-chloropurine nucleosides have shown remarkable cytotoxicity, being more active than the standard chemotherapeutic agent etoposide.[10]

Antiviral Activity

6-Chloropurine derivatives have also been investigated for their antiviral properties. The chlorine atom at the 6-position is considered important for this activity.[11]

Compound/DerivativeVirusActivityReference
6-chloropurine ribonucleoside (Compound 1)SARS-CoVPromising activity, comparable to mizoribine and ribavirin[11]
6-chloropurine 5'-benzoylated ribonucleoside (Compound 11)SARS-CoVPromising activity, comparable to mizoribine and ribavirin[11]
2,6-diaminopurine derivative (Compound 6i)Dengue, Zika, West Nile, Influenza AIC50 = 0.5–5.3 μM[12]
SARS-CoV-2 (Calu-3 cells)IC50 = 0.5 μM[12]

Nucleoside analogs of 6-chloropurine have exhibited promising activity against SARS-CoV.[11] A notable 2,6-diaminopurine derivative has shown broad-spectrum antiviral activity against several viruses, including SARS-CoV-2, with high potency.[12] While specific antiviral data for 6-Chloro-9-(THP)-9H-purine was not prominently available in the reviewed literature, the general importance of the 6-chloro moiety suggests potential antiviral applications for its derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols for cytotoxicity assays commonly used to evaluate 6-substituted purines.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow start Seed cells in 96-well plate treat Treat with Purine Derivatives start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 values measure->analyze SRB_Workflow start Seed cells in 96-well plate treat Treat with Purine Derivatives start->treat incubate Incubate for 72 hours treat->incubate fix Fix cells with trichloroacetic acid incubate->fix stain Stain with Sulforhodamine B fix->stain wash Wash unbound dye stain->wash solubilize Solubilize bound dye with Tris base wash->solubilize measure Measure absorbance at 510 nm solubilize->measure analyze Calculate IC50 values measure->analyze Purine_Analog_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Purine Analog Purine Analog Nucleoside Transporter Nucleoside Transporter Purine Analog->Nucleoside Transporter Entry Analog Monophosphate Analog Monophosphate Nucleoside Transporter->Analog Monophosphate Phosphorylation Analog Diphosphate Analog Diphosphate Analog Monophosphate->Analog Diphosphate Phosphorylation Analog Triphosphate (Active) Analog Triphosphate (Active) Analog Diphosphate->Analog Triphosphate (Active) Phosphorylation Inhibition of DNA Polymerase Inhibition of DNA Polymerase Analog Triphosphate (Active)->Inhibition of DNA Polymerase Incorporation into DNA Incorporation into DNA Analog Triphosphate (Active)->Incorporation into DNA Cell Cycle Arrest Cell Cycle Arrest Inhibition of DNA Polymerase->Cell Cycle Arrest DNA Strand Breaks DNA Strand Breaks Incorporation into DNA->DNA Strand Breaks Apoptosis Apoptosis DNA Strand Breaks->Apoptosis Cell Cycle Arrest->Apoptosis

References

Reactivity Face-Off: 2,6-Dichloropurine vs. 6-Chloro-9-(THP)-9H-purine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key purine derivatives: 2,6-dichloropurine and 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine (6-Chloro-9-(THP)-9H-purine). This analysis is supported by established principles of nucleophilic aromatic substitution (SNAr) and available experimental observations.

This comparison focuses on the propensity of these molecules to undergo nucleophilic substitution, a cornerstone reaction in the synthesis of a vast array of biologically active purine analogs. Understanding the relative reactivity of these two compounds allows for more informed decisions in the design of synthetic pathways, potentially leading to improved yields and simplified purification processes.

Executive Summary of Reactivity

In the realm of nucleophilic aromatic substitution, the C6 position of the purine ring is the primary site of reaction for both 2,6-dichloropurine and 6-Chloro-9-(THP)-9H-purine. However, the presence of a second chlorine atom in 2,6-dichloropurine and a tetrahydropyranyl (THP) protecting group in 6-Chloro-9-(THP)-9H-purine introduces significant differences in their reactivity profiles.

2,6-Dichloropurine is characterized by two potential leaving groups. Experimental evidence consistently shows that nucleophilic attack occurs selectively at the C6 position.[1][2] The chlorine atom at the C2 position is significantly less reactive towards nucleophilic displacement. This inherent regioselectivity is a key feature of its chemistry.

6-Chloro-9-(THP)-9H-purine , on the other hand, possesses a single chloro substituent at the C6 position. The introduction of the bulky, electron-donating THP group at the N9 position of the purine ring is expected to modulate the electrophilicity of the C6 carbon. While direct comparative kinetic studies are scarce, the electronic effect of the N9-substituent is a critical factor in its reactivity.

Data Presentation: A Comparative Overview

Due to the lack of direct head-to-head kinetic studies in the reviewed literature, a quantitative comparison of reaction rates is not feasible. However, we can compile representative reaction conditions and yields from various sources to provide a qualitative assessment of their reactivity.

Feature2,6-Dichloropurine6-Chloro-9-(THP)-9H-purine
Primary Reactive Site C6-ChloroC6-Chloro
Secondary Reactive Site C2-Chloro (significantly less reactive)N/A
Regioselectivity of Nucleophilic Attack Highly selective for the C6 position[1][2]Selective for the C6 position
Influence of Substituents The C2-chloro group is a weak deactivating group.The N9-THP group is a bulky protecting group that can influence the electronic environment of the purine ring.

Table 1: Key Reactivity Features

NucleophileReaction ConditionsProductYield (%)Reference
2,6-Dichloropurine
EthanolamineEthanol, reflux2-Chloro-6-(2-hydroxyethylamino)purine-[3]
Various Amines-2-Chloro-6-aminopurine derivatives-[2]
6-Chloro-9-(THP)-9H-purine
Various Nucleophiles-C6-substituted-9-(THP)-purines-

Table 2: Representative Nucleophilic Substitution Reactions and Yields (Note: Direct comparative yields under identical conditions are not available in the literature)

Mechanistic Insights and Reactivity Rationale

The reactivity of chloropurines in SNAr reactions is governed by the stability of the Meisenheimer intermediate, which is influenced by the electronic properties of the purine ring and its substituents.

Signaling Pathway of Nucleophilic Aromatic Substitution on Purines

sn_ar_pathway sub Chloropurine Substrate ts1 Transition State 1 sub->ts1 Attack by Nucleophile nu Nucleophile nu->ts1 meisenheimer Meisenheimer Intermediate (Negatively Charged) ts1->meisenheimer ts2 Transition State 2 meisenheimer->ts2 Loss of Leaving Group prod Substituted Purine Product ts2->prod lg Chloride Leaving Group ts2->lg

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) on a chloropurine.

Factors Influencing Reactivity:
  • 2,6-Dichloropurine: The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the purine ring lowers the electron density, making the C6 and C2 positions susceptible to nucleophilic attack. The greater reactivity of the C6 position is attributed to the electronic distribution within the purine ring system.[1]

  • 6-Chloro-9-(THP)-9H-purine: The THP group at N9 is primarily a protecting group. While it is generally considered to be electronically neutral or slightly electron-donating through its ether oxygen, its bulkiness can sterically hinder the approach of nucleophiles to the N1 and N7 positions. Its electronic effect on the C6 position is likely to be modest compared to the strong directing effects of the ring nitrogen atoms. The absence of the second electron-withdrawing chlorine atom at C2, compared to 2,6-dichloropurine, would intuitively suggest a slightly lower overall electrophilicity of the purine ring. However, the reaction still proceeds readily at the C6 position.

Experimental Protocols

The following are generalized experimental protocols for nucleophilic substitution reactions on 2,6-dichloropurine and 6-Chloro-9-(THP)-9H-purine, based on procedures found in the literature.

General Procedure for Nucleophilic Substitution on 2,6-Dichloropurine

This protocol describes a general method for the reaction of 2,6-dichloropurine with an amine nucleophile.

Materials:

  • 2,6-Dichloropurine

  • Amine nucleophile (e.g., ethanolamine)

  • Ethanol (or other suitable solvent)

  • Base (e.g., triethylamine, diisopropylethylamine), if necessary

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 eq) in ethanol, add the amine nucleophile (1.1-1.5 eq).

  • If the nucleophile is an amine salt, add a suitable base (1.1-1.5 eq) to liberate the free amine.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

Experimental Workflow for Nucleophilic Substitution

experimental_workflow start Start dissolve Dissolve Chloropurine in Solvent start->dissolve add_nuc Add Nucleophile (and Base if needed) dissolve->add_nuc react Heat to Reaction Temperature (e.g., Reflux) add_nuc->react monitor Monitor Reaction by TLC react->monitor workup Reaction Work-up (Cooling, Solvent Removal) monitor->workup Reaction Complete purify Purification (Crystallization or Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for a typical nucleophilic substitution experiment.

General Procedure for Nucleophilic Substitution on 6-Chloro-9-(THP)-9H-purine

This protocol outlines a general procedure for the substitution reaction on 6-Chloro-9-(THP)-9H-purine.

Materials:

  • 6-Chloro-9-(THP)-9H-purine

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • A suitable solvent (e.g., DMF, THF, or an alcohol)

  • Base (e.g., NaH, K2CO3), if necessary

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 6-Chloro-9-(THP)-9H-purine (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere.

  • If a non-nucleophilic base is required (e.g., for deprotonating an alcohol or thiol), add the base (1.1 eq) and stir for a period at room temperature.

  • Add the nucleophile (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH4Cl).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

Both 2,6-dichloropurine and 6-Chloro-9-(THP)-9H-purine are valuable starting materials for the synthesis of C6-substituted purine derivatives. The choice between them will depend on the specific synthetic strategy.

  • 2,6-Dichloropurine offers the advantage of having a second reactive site at C2, which can be functionalized in a subsequent step after selective substitution at C6. This makes it a versatile precursor for the synthesis of 2,6-disubstituted purine analogs.

  • 6-Chloro-9-(THP)-9H-purine is ideal when selective C6-functionalization is desired without the complication of a second reactive chloro substituent. The THP group provides protection at the N9 position, which can be important for subsequent reactions or for modulating the solubility of the molecule.

While a definitive quantitative comparison of their reactivity is not available, a qualitative assessment suggests that both compounds readily undergo nucleophilic substitution at the C6 position under standard conditions. The slightly lower electrophilicity of the purine ring in 6-Chloro-9-(THP)-9H-purine due to the absence of the C2-chloro group might translate to slightly milder reaction conditions being required compared to reactions at the C6 position of 2,6-dichloropurine, although this is a theoretical consideration that would need experimental validation. Ultimately, the selection of the substrate should be guided by the overall synthetic plan and the desired final product.

References

A Comparative Guide to the Cytotoxic Effects of Halogenated Purine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated purine compounds are a class of antimetabolites that serve as crucial therapeutic agents in the treatment of various cancers, particularly hematological malignancies, and autoimmune diseases.[1][2] These synthetic analogs of natural purine nucleosides, such as adenosine and guanosine, exert their cytotoxic effects by interfering with essential cellular processes like DNA synthesis and repair.[2][3] Key members of this class include Fludarabine and Cladribine, which have demonstrated significant clinical activity against lymphoid and myeloid malignant cells.[1]

This guide provides an objective comparison of the cytotoxic performance of these compounds, supported by experimental data. It details the underlying mechanisms of action, presents quantitative data in structured tables, and offers comprehensive experimental protocols for key assays used in their evaluation.

General Mechanism of Action

Halogenated purine analogs typically function as prodrugs.[4][5] Upon administration, they are transported into cells and undergo phosphorylation by cellular kinases, such as deoxycytidine kinase, to their active triphosphate forms.[1][6][7] These active metabolites are the primary mediators of cytotoxicity.

The main mechanisms of action include:

  • Inhibition of DNA Synthesis : The triphosphate metabolites compete with natural deoxynucleotides (like dATP) for incorporation into DNA by DNA polymerases.[6][8] This incorporation leads to the termination of DNA chain elongation.[8] They also inhibit ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis.[4][6][8]

  • Induction of Apoptosis : The disruption of DNA synthesis and repair triggers DNA damage response pathways.[8] This leads to the accumulation of proteins like p53, cell cycle arrest, and ultimately, programmed cell death (apoptosis) through the activation of caspases.[8][9]

Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Halogenated Purine (e.g., Fludarabine, Cladribine) Prodrug_inside Purine Analog Prodrug->Prodrug_inside Nucleoside Transporter Monophosphate Monophosphate Metabolite Prodrug_inside->Monophosphate Deoxycytidine Kinase Triphosphate Active Triphosphate Metabolite (e.g., F-ara-ATP) Monophosphate->Triphosphate Other Kinases

Caption: Metabolic activation of halogenated purine prodrugs.

Comparative Cytotoxicity Data

The cytotoxic efficacy of halogenated purines can be quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following data summarizes the cytotoxic effect of Cladribine on the MCF-7 human breast cancer cell line.

CompoundCell LineExposure TimeIC50 (µM)Reference
CladribineMCF-748 hours~50 µM[10]
CladribineMCF-748 hours>25 µM[7][11]

Note: Treatment of ER+ MCF-7 cells with Cladribine concentrations of 25, 50, 100, and 500 μM resulted in a significant increase in cell death, while concentrations below 25 μM had no significant effect.[7][11]

Signaling Pathways in Halogenated Purine-Induced Cytotoxicity

The incorporation of halogenated purine analogs into DNA results in strand breaks and stalls replication forks, activating a complex DNA damage response.[9] This cascade ultimately converges on the intrinsic apoptotic pathway.

Apoptosis_Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response Drug Halogenated Purine (Active Triphosphate Form) Inhibition Inhibition of DNA Polymerase & Ribonucleotide Reductase Drug->Inhibition DNAdamage DNA Strand Breaks & Replication Stress Inhibition->DNAdamage p53 p53 Accumulation & Phosphorylation DNAdamage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway for halogenated purine-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxic compounds. Below are protocols for key experiments used to evaluate the effects of halogenated purines.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Workflow: MTT Assay

MTT_Workflow start Seed cells in 96-well plate (1,000-100,000 cells/well) incubate1 Incubate for 24 hours (allow cells to attach) start->incubate1 treat Treat cells with various concentrations of compound incubate1->treat incubate2 Incubate for desired period (e.g., 24, 48, 72 hours) treat->incubate2 add_mtt Add 10-50 µL of MTT Reagent (5 mg/mL solution) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours at 37°C (until purple precipitate is visible) add_mtt->incubate3 solubilize Add 100-150 µL of Solubilization Reagent (e.g., DMSO) incubate3->solubilize incubate4 Incubate for 15 mins to 2 hours in the dark with shaking solubilize->incubate4 read Measure absorbance at 570 nm using a microplate reader incubate4->read

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours under appropriate conditions (e.g., 37°C, 5% CO₂).[13] Include control wells containing medium only for background absorbance readings.[14]

  • Compound Treatment: Treat the cells with various concentrations of the halogenated purine compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) to allow the compound to exert its effect.[10]

  • MTT Addition: Following treatment, remove the medium and add 28-50 µL of MTT solution (typically 2-5 mg/mL in sterile PBS or serum-free medium) to each well.[13][15]

  • Formazan Formation: Incubate the cells for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into insoluble purple formazan crystals.[13][14]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Reading: Shake the plate on an orbital shaker for at least 15 minutes to ensure the crystals are fully dissolved. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the medium-only wells.

Apoptosis Detection

Apoptosis is a key outcome of halogenated purine treatment. It can be detected by observing morphological changes and specific biochemical markers.

A. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Preparation: Harvest both adherent and floating cells after treatment and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's kit.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-[7]

    • Late apoptotic/necrotic cells: Annexin V+ / PI+[7]

B. Hoechst 33258 Staining for Nuclear Morphology

This method uses a fluorescent stain that binds to DNA in the cell nucleus. It allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[7]

Protocol:

  • Cell Plating: Grow and treat cells on glass coverslips or in chamber slides.

  • Fixation: After treatment, fix the cells (e.g., with methanol-acetic acid 3:1 v/v) for 10 minutes.[7]

  • Staining: Wash the cells with PBS and stain with Hoechst 33258 solution (e.g., 10 µg/ml) in the dark for 10 minutes at 37°C.[7]

  • Visualization: Wash the slides again with PBS and examine them under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence.[7]

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 6-Chloro-9-(THP)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical methods for confirming the purity of 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine, a purine analog of significant interest in medicinal chemistry. The following sections detail the principles, advantages, and limitations of each technique, supplemented with generalized experimental protocols and comparative data.

Workflow for Purity Analysis

The general workflow for determining the purity of a synthesized compound like 6-Chloro-9-(THP)-9H-purine involves a multi-pronged analytical approach to ensure a comprehensive assessment.

Purity Analysis Workflow cluster_0 Synthesis & Purification cluster_1 Primary Purity Assessment cluster_2 Confirmatory & Structural Analysis cluster_3 Final Purity Statement Synthesis Synthesis of 6-Chloro-9-(THP)-9H-purine Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC HPLC/UPLC Purification->HPLC Primary Check qNMR Quantitative NMR (qNMR) Purification->qNMR Orthogonal Method MS Mass Spectrometry (MS) Purification->MS Impurity ID EA Elemental Analysis (EA) Purification->EA Compositional Verification DSC Differential Scanning Calorimetry (DSC) Purification->DSC Crystalline Purity Purity Purity Confirmation >95% HPLC->Purity qNMR->Purity MS->Purity EA->Purity DSC->Purity

Caption: General workflow for the purity analysis of a synthesized chemical compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method, or more commonly a combination of methods, is crucial for a comprehensive purity assessment. The table below summarizes and compares the key characteristics of the most relevant techniques for analyzing 6-Chloro-9-(THP)-9H-purine.

Analytical Method Principle Information Provided Advantages Limitations Typical Purity Range
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Quantitative purity based on peak area percentage, detection of non-volatile impurities.High sensitivity, high resolution, widely available, suitable for routine analysis.Requires a chromophore for UV detection, may not detect all impurities if they co-elute or lack a chromophore.≥95%[1][2]
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.Absolute purity determination by comparing the integral of an analyte's signal to that of a certified internal standard.Provides absolute quantification without a reference standard of the analyte, non-destructive, provides structural information.[3]Lower sensitivity than chromatographic methods, requires a soluble sample and a suitable internal standard.>95%[3][4]
Mass Spectrometry (MS) Ionization of the sample followed by separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities based on their mass.High sensitivity, high specificity, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.May not be quantitative without appropriate standards, ionization efficiency can vary between compounds.Used for impurity identification rather than primary purity determination.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then quantified.Percentage of C, H, N, and other elements in the sample, confirming the empirical formula.Provides fundamental confirmation of the compound's composition, relatively fast and inexpensive.[5]Does not distinguish between the target compound and isomers or impurities with the same elemental composition, requires a pure sample for accurate results.Accepted deviation is typically within ±0.4% of the calculated values.[6][7]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Purity of crystalline substances based on the broadening and depression of the melting point.[8][9]Provides a measure of absolute purity for crystalline solids, requires a small amount of sample.[10]Not suitable for amorphous or thermally unstable compounds, less effective for impurities that form solid solutions.[10][11]Applicable for compounds that are at least 98% pure.[10][11]

Detailed Experimental Protocols

The following are generalized protocols for the key analytical techniques discussed. These should be adapted and optimized for the specific instrumentation and the physicochemical properties of 6-Chloro-9-(THP)-9H-purine.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a primary technique for assessing the purity of non-volatile organic compounds and quantifying impurities. The sample is dissolved in a suitable solvent and injected into a liquid chromatograph.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point for purine analogs. A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of 6-Chloro-9-(THP)-9H-purine in 1 mL of the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the purine ring exhibits strong absorbance (e.g., 254 nm).

  • Data Analysis: The purity is calculated by the area normalization method, where the area of the main peak corresponding to 6-Chloro-9-(THP)-9H-purine is expressed as a percentage of the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one peak that does not overlap with any analyte signals.

    • Sample of 6-Chloro-9-(THP)-9H-purine.

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 10-20 mg) into a vial. Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial. Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • NMR Data Acquisition: Transfer the solution to an NMR tube. Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities by their mass-to-charge ratio. For enhanced analysis, it is often coupled with a chromatographic separation technique.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source is suitable for most purine analogs.

  • Procedure: The sample is introduced into the mass spectrometer via direct infusion or, more commonly, through an LC system as described in the HPLC protocol.

  • Data Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of 6-Chloro-9-(THP)-9H-purine. Other observed ions may correspond to impurities or fragments. The high-resolution mass spectrum (HRMS) can be used to confirm the elemental formula.

Elemental Analysis (EA)

Principle: Elemental analysis determines the percentage by weight of carbon, hydrogen, nitrogen, and other elements in a compound. The results are compared to the theoretical values calculated from the empirical formula.

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: The experimental percentages of C, H, and N are compared to the calculated theoretical values for C₁₀H₁₁ClN₄O. The results should be within ±0.4% of the theoretical values to confirm the elemental composition and support the purity of the sample.[6][7]

Differential Scanning Calorimetry (DSC)

Principle: DSC can be used to determine the purity of a crystalline compound by measuring its melting point depression, which is a colligative property.[8] Impurities lower and broaden the melting range of a pure substance.[8][9]

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 2-10 °C/min) through its melting range.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the mole fraction of the impurity to the melting temperature depression. This analysis is typically performed using the instrument's software. For this method to be applicable, the compound must be a crystalline solid and should not decompose upon melting.[10][11]

References

The Pivotal Role of the N9 Position: A Comparative Guide to the Structure-Activity Relationship of N9-Substituted Purines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous signaling molecules and a plethora of synthetic drugs. Among the various points of modification on the purine ring, the N9 position has proven to be a critical determinant of biological activity. Substitution at this position can profoundly influence the affinity and selectivity of these compounds for their molecular targets, leading to a diverse range of pharmacological effects. This guide provides a comprehensive comparison of N9-substituted purines, focusing on their structure-activity relationships (SAR) as kinase inhibitors and anticancer agents. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways modulated by these compounds to aid in the rational design of next-generation purine-based therapeutics.

Quantitative Comparison of Kinase Inhibitory Activity

The N9-substituent plays a crucial role in the potency and selectivity of purine-based kinase inhibitors. The size, shape, and electronic properties of the group at this position can dictate the compound's ability to fit into the ATP-binding pocket of the target kinase and form key interactions. The following tables summarize the in vitro inhibitory activities (IC50 values) of various N9-substituted purine analogs against several important oncogenic kinases.

Table 1: Inhibitory Activity of 2,6,9-Trisubstituted Purines against Bcr-Abl, BTK, and FLT3-ITD Kinases [1]

CompoundN9-SubstituentBcr-Abl IC50 (µM)BTK IC50 (µM)FLT3-ITD IC50 (µM)
4f Cyclopropylmethyl0.07>10>10
5b Isopentyl>10>100.38
5j Cyclopropylmethyl>100.41>10

Data from this table highlights the significant impact of the N9-substituent on kinase selectivity. For instance, compound 4f with a cyclopropylmethyl group at the N9 position is a potent and selective Bcr-Abl inhibitor, while compound 5j with the same N9-substituent but different C2 and C6 substitutions is a selective BTK inhibitor. Compound 5b , with an isopentyl group at N9, shows selectivity for FLT3-ITD.

Table 2: Inhibitory Activity of N9-Substituted Purines against Cyclin-Dependent Kinases (CDKs)

CompoundN9-SubstituentCDK2/cyclin E IC50 (µM)
Roscovitine (R)-1-Ethyl-2-hydroxyethyl0.7
Purvalanol A Isopropyl0.006

This table provides a comparison of two well-known N9-substituted purine CDK inhibitors. The data illustrates how relatively small changes in the N9-substituent can influence inhibitory potency.

Signaling Pathways Modulated by N9-Substituted Purines

N9-substituted purines exert their cellular effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. A significant mechanism of action for many of these compounds is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly targeting STAT3.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK STAT3 STAT3 pJAK->STAT3 Phosphorylates (Tyr705) pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene N9_Purine N9-Substituted Purine N9_Purine->STAT3 Inhibits Phosphorylation

Inhibition of the JAK/STAT3 Signaling Pathway.

The diagram above illustrates the canonical JAK/STAT3 signaling pathway and the point of intervention by N9-substituted purines. Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell growth and survival. Certain N9-substituted purines have been shown to inhibit the phosphorylation of STAT3, thereby blocking this pro-survival signaling cascade.[2][3]

In contrast to their effects on the STAT3 pathway, some studies have shown that these purine-based inhibitors do not significantly affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, highlighting their selectivity.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation N9_Purine N9-Substituted Purine N9_Purine->ERK No Significant Inhibition

Canonical MAPK/ERK Signaling Pathway.

The diagram above depicts the canonical MAPK/ERK signaling cascade, a key pathway regulating cell proliferation and survival. The lack of significant inhibition of this pathway by certain N9-substituted purine STAT3 inhibitors underscores their targeted mechanism of action.

Experimental Protocols

To facilitate the replication and validation of the findings presented, this section provides detailed methodologies for the key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest (e.g., Bcr-Abl, BTK, FLT3-ITD)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate peptide

  • ATP

  • N9-substituted purine compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the N9-substituted purine compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control).

  • Add 2 µL of the kinase solution to each well.

  • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete culture medium

  • N9-substituted purine compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the N9-substituted purine compounds for 72 hours.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubating at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) in cell lysates.[2][3]

Materials:

  • Cancer cell lines

  • N9-substituted purine compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Treat cells with the N9-substituted purine compounds for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of p-STAT3.

Conclusion

The N9 position of the purine ring is a critical handle for modulating the biological activity of this versatile scaffold. As demonstrated by the presented data, strategic modifications at this position can lead to potent and selective inhibitors of key oncogenic kinases and interfere with crucial cancer-promoting signaling pathways such as the JAK/STAT3 cascade. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of how N9-substitutions influence target engagement and cellular activity will continue to drive the design of novel purine-based therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Synthetic Routes of 2,6,9-Trisubstituted Purines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6,9-trisubstituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including inhibitors of cyclin-dependent kinases (CDKs) and other key enzymes. The strategic placement of diverse substituents at the 2, 6, and 9 positions of the purine ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the three primary synthetic strategies used to access this important class of molecules: sequential functionalization of a pre-formed purine core, the Traube purine synthesis, and direct C-H functionalization.

Sequential Functionalization of Halopurines

This is arguably the most prevalent and versatile approach for the synthesis of 2,6,9-trisubstituted purines. The strategy relies on the differential reactivity of the halogen atoms at the C2 and C6 positions of a purine scaffold, typically 2,6-dichloropurine, allowing for a controlled, stepwise introduction of various substituents.

General Workflow

The synthesis generally proceeds in three steps:

  • N9-Alkylation: Introduction of the desired substituent at the N9 position of 2,6-dichloropurine. This is typically achieved by reaction with an alkyl halide in the presence of a base.

  • C6-Substitution: Selective nucleophilic aromatic substitution (SNAr) at the more reactive C6 position. A wide range of nucleophiles, including amines and alcohols, can be employed.

  • C2-Substitution: Substitution at the less reactive C2 position, often requiring harsher reaction conditions such as higher temperatures or the use of microwave irradiation.

Sequential Functionalization of 2,6-Dichloropurine A 2,6-Dichloropurine B N9-Alkyl-2,6-dichloropurine A->B R9-X, Base C 6-Substituted-2-chloro-9-alkylpurine B->C R6-Nucleophile D 2,6,9-Trisubstituted Purine C->D R2-Nucleophile

Sequential Functionalization Workflow
Experimental Protocol: Synthesis of a 2,6,9-Trisubstituted Purine Derivative[1]

Step 1: N9-Alkylation of 2,6-Dichloropurine

To a solution of 2,6-dichloropurine (1.0 mmol) in DMF (5 mL) is added potassium carbonate (3.0 mmol) and the respective alkyl halide (1.5 mmol). The mixture is stirred at room temperature for 6 hours. After the reaction, the mixture is filtered and the solvent is evaporated under vacuum. The product is then purified by flash chromatography.

Step 2: C6-Substitution

The N9-alkylated 2,6-dichloropurine (1.0 mmol) is dissolved in a suitable solvent such as ethanol or isopropanol. The desired amine (1.1 mmol) and a base like triethylamine or diisopropylethylamine (DIPEA) (1.5 mmol) are added. The reaction mixture is then heated to reflux or irradiated in a microwave reactor until the starting material is consumed. The product is typically isolated by filtration or after removal of the solvent and purification.

Step 3: C2-Substitution

The 6-substituted-2-chloro-9-alkylpurine (1.0 mmol) is reacted with the second amine (a primary or secondary amine) in a solvent like 1-butanol with DIPEA as a base. The reaction is carried out under microwave irradiation at elevated temperatures (e.g., 135 °C) for 1-2 hours.[1] The final 2,6,9-trisubstituted purine is then purified by chromatography.

Traube Purine Synthesis

The Traube synthesis is a classical and powerful method for the de novo construction of the purine ring system. This approach involves the condensation of a substituted 4,5-diaminopyrimidine with a one-carbon unit, which forms the C8 position of the purine.

General Workflow

The key steps in a Traube synthesis for a 2,6,9-trisubstituted purine are:

  • Synthesis of a Substituted 4,5-Diaminopyrimidine: A pyrimidine with the desired substituents at positions that will become C2 and C6 of the purine is synthesized and then functionalized to introduce amino groups at C4 and C5.

  • Cyclization: The 4,5-diaminopyrimidine is then reacted with a one-carbon source, such as formic acid, formamide, or an orthoformate, to close the imidazole ring and form the purine. The N9 substituent can be introduced either on the pyrimidine precursor or after the purine ring is formed.

Traube Purine Synthesis A Substituted Pyrimidine B 4,5-Diaminopyrimidine Derivative A->B Nitrosation, Reduction C 2,6,9-Trisubstituted Purine B->C One-carbon source (e.g., Formic Acid), Cyclization

Traube Synthesis Workflow
Experimental Protocol: General Procedure for Traube Synthesis of Guanine[2]

Step 1: Synthesis of 2,5,6-Triaminopyrimidin-4-ol

This intermediate is typically prepared from a commercially available pyrimidine derivative through nitrosation followed by reduction.

Step 2: Cyclization to Guanine

A solution of 2,5,6-triaminopyrimidin-4-ol (10 g, 0.07 mol) in 90% formic acid (60 mL, 0.7 mol) is heated under reflux for 4-5 hours.[2] The reaction mixture is then evaporated to dryness. The residue is dissolved in concentrated nitric acid, decolorized with charcoal, and the product is precipitated by the addition of aqueous ammonia.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of substituted heterocycles. In the context of purine chemistry, this strategy is most commonly employed for the introduction of substituents at the C8 position of the purine ring, which is electronically richer and more susceptible to electrophilic attack.

General Workflow

This approach typically involves:

  • Synthesis of a 2,6,9-trisubstituted purine precursor: A purine with the desired substituents at the 2, 6, and 9 positions is first synthesized, often via the sequential functionalization method.

  • Palladium-Catalyzed C8-Arylation: The purine precursor is then subjected to a palladium-catalyzed direct arylation reaction with an aryl halide (typically an iodide or bromide) to introduce the C8 substituent.

Direct C-H Functionalization at C8 A 9-Substituted Purine B 8-Aryl-9-substituted Purine A->B Aryl Halide, Pd Catalyst, Base

Direct C-H Arylation at C8
Experimental Protocol: Pd-Catalyzed Direct C8-Arylation of a 9-Benzylpurine Derivative[3][4]

A mixture of the 9-benzylpurine (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)2 (10 mol %), CuI (20 mol %), and Cs2CO3 (2.0 mmol) in DMF is heated at a high temperature (e.g., 160 °C) for an extended period (e.g., 60 hours).[3][4] After cooling, the reaction mixture is worked up and the product is purified by chromatography.

Quantitative Data Comparison

FeatureSequential Functionalization of HalopurinesTraube Purine SynthesisDirect C-H Functionalization (at C8)
Starting Materials 2,6-Dichloropurine, alkyl halides, various nucleophilesSubstituted pyrimidines, nitrosating agents, reducing agents, one-carbon sources9-Substituted purines, aryl halides
Number of Steps Typically 3 steps from 2,6-dichloropurineVariable, can be multi-step to prepare the pyrimidine precursor1 step for the C-H functionalization
Overall Yield Moderate to good (can be optimized for each step)Generally good, but can be lower depending on the substrate[5]Moderate to good[3][4]
Regioselectivity Generally high and predictableHigh, determined by the structure of the pyrimidine precursorHighly regioselective for the C8 position
Substrate Scope Very broad, a wide variety of nucleophiles can be usedBroad, but may require specific conditions for different pyrimidine precursorsGood, a range of aryl halides can be used
Reaction Conditions N9-alkylation and C6-substitution are often mild; C2-substitution can require harsh conditions (high temperature, microwave)[1]Can involve harsh conditions (e.g., refluxing in strong acid)[2]Often requires high temperatures and long reaction times[3][4]

Conclusion

The choice of synthetic route for a particular 2,6,9-trisubstituted purine will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

  • Sequential functionalization of halopurines is the most versatile and widely used method, offering a high degree of control and flexibility for introducing a wide range of substituents.

  • The Traube purine synthesis is a powerful method for the de novo construction of the purine ring and can be advantageous when the required substituted 4,5-diaminopyrimidine is readily accessible.

  • Direct C-H functionalization is a modern and efficient method for the introduction of aryl groups at the C8 position, providing a complementary strategy for the synthesis of more complex, poly-substituted purines.

For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient design and synthesis of novel purine-based therapeutic agents.

References

A Comparative Guide to Assessing the Inhibitory Potential of Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various cyclin-dependent kinase (CDK) inhibitors, offering a valuable resource for researchers and professionals in drug development. By presenting key performance data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this guide aims to facilitate an informed assessment of the inhibitory potential of these compounds.

Introduction to Cyclin-Dependent Kinases

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] CDK inhibitors are a class of small molecules designed to block the activity of these kinases, thereby inducing cell cycle arrest and apoptosis in cancer cells. This guide focuses on a selection of prominent CDK inhibitors, including both FDA-approved drugs and compounds in various stages of development.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the reported IC50 values for a panel of CDK inhibitors against various CDK subtypes. It is important to note that these values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.

FDA-Approved CDK4/6 Inhibitors

Palbociclib, Ribociclib, and Abemaciclib are all approved for the treatment of HR+/HER2- advanced or metastatic breast cancer.[2] While they share a common mechanism of action by targeting the CDK4/6-Rb pathway, they exhibit distinct biochemical profiles.[2][3] Abemaciclib, for instance, shows greater potency against CDK4 compared to CDK6 and also inhibits other kinases to a lesser extent.[3]

InhibitorCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK5 (IC50, nM)CDK6 (IC50, nM)CDK7 (IC50, nM)CDK9 (IC50, nM)
Palbociclib >10,000>10,00011-15--
Ribociclib --10-39--
Abemaciclib --2-10--

Data compiled from various preclinical studies. A hyphen (-) indicates that the data was not provided in the cited sources.[2][4]

Pan-CDK and Next-Generation Inhibitors

This category includes inhibitors that target a broader range of CDKs or selectively target newer CDK family members. Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[5][6] Samuraciclib is a selective inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[7][8][9]

InhibitorCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK5 (IC50, nM)CDK6 (IC50, nM)CDK7 (IC50, nM)CDK9 (IC50, nM)
Dinaciclib 31~1001>6060-1004
Samuraciclib 1845578-9430-411230

Data compiled from various preclinical studies. A hyphen (-) indicates that the data was not provided in the cited sources.[6][7][8][9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to assess CDK inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

CDK4_6_Rb_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction CyclinD Cyclin D Signal_Transduction->CyclinD Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes CDK_Inhibitor CDK4/6 Inhibitor CDK_Inhibitor->CDK4_6_CyclinD Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway.

IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Assay_Setup Set up Kinase Reaction in Plate Serial_Dilution->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Measure_Signal Measure Luminescence/Fluorescence Detection->Measure_Signal Data_Analysis Data Analysis: Dose-Response Curve Measure_Signal->Data_Analysis IC50_Calculation Calculate IC50 Value Data_Analysis->IC50_Calculation End End IC50_Calculation->End

References

Safety Operating Guide

Navigating the Disposal of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a halogenated purine derivative. Due to the limited availability of specific disposal data for this compound, the following procedures are based on established best practices for the handling of chlorinated heterocyclic compounds and general hazardous waste guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Therefore, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

ParameterValueSource
GHS Hazard Statements H315, H319, H335[1]
GHS Precautionary Statement (Disposal) P501[1]
RCRA Waste Code Not specifically listed. May fall under F-codes for halogenated organic compounds depending on the solvent mixture.General Guidance
Aquatic Toxicity Data not available.N/A

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.

cluster_0 Initial Handling & Waste Collection cluster_1 Waste Characterization & Storage cluster_2 Disposal A Wear appropriate PPE B Handle in a chemical fume hood A->B C Collect waste in a designated, labeled, and sealed container B->C D Segregate from incompatible materials (e.g., strong oxidizing agents) C->D E Characterize waste as a halogenated organic compound F Label container with 'Hazardous Waste' and the full chemical name E->F G Store in a designated hazardous waste accumulation area F->G H Maintain a closed container G->H I Arrange for pickup by a licensed hazardous waste disposal company J Provide Safety Data Sheet (SDS) to the disposal company I->J K Ensure compliance with local, state, and federal regulations J->K

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, weighing boats), and PPE, must be collected as hazardous waste.

  • Use a designated, leak-proof, and chemically compatible container.

  • Segregate this waste stream from other chemical wastes, particularly strong oxidizing agents, to prevent potentially hazardous reactions.

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

  • Indicate the approximate quantity of the waste.

  • Note the date when the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from general laboratory traffic.

4. Final Disposal:

  • The primary and recommended method of disposal is through a licensed hazardous waste disposal company. This ensures that the waste is managed in compliance with all local, state, and federal regulations.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Do not dispose of this chemical down the drain or in the regular trash.

Potential Treatment and Neutralization Considerations (For Informational Purposes Only)

While not a substitute for professional disposal, understanding the chemical reactivity of similar compounds can provide insight into potential treatment methods that a licensed disposal facility might employ. These methods should not be attempted in a standard laboratory setting without a thorough risk assessment and appropriate engineering controls.

  • Hydrolysis: Chloropurines can undergo hydrolysis, where the chlorine atom is replaced by a hydroxyl group. This reaction is often facilitated by acidic or basic conditions.

  • Nucleophilic Substitution: The chlorine atom on the purine ring can be displaced by various nucleophiles. This is a common reaction for functionalizing purine derivatives.

It is important to reiterate that these are potential chemical transformations and not established disposal protocols for this specific compound. The complex nature of chemical reactions and the potential for hazardous byproducts necessitate that all disposal activities are handled by qualified professionals.

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

Personal protective equipment for handling 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Immediate Precautions

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Personal Protective Equipment (PPE)

Proper personal protective equipment is a critical barrier against exposure. The following PPE is mandatory when handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing or dust generation.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves that have been inspected for rips or punctures before use.[1] Disposable nitrile gloves are suitable for incidental contact, but for extended contact or immersion, more robust gloves are required.[1] A flame-resistant lab coat should be worn and buttoned.
Respiratory N95 Respirator or higherIf handling the powder outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved N95 respirator or higher should be used.[2] Ensure proper fit testing has been conducted.

Glove Selection Guide for Chlorinated Compounds:

The selection of the appropriate glove material is crucial for preventing skin contact. Below is a general guide for gloves suitable for handling chlorinated organic compounds. Always consult the glove manufacturer's specific chemical resistance data.

Glove Material Recommended Use Not Recommended For Comments
Nitrile Incidental contact, good for solvents, oils, some acids and bases.[1][3]Aromatic solvents, many ketones, esters.[3]Good alternative for those with latex allergies; tears are easily visible.[1][3]
Neoprene Extended contact with oxidizing acids, bases, alcohols, oils.Chlorinated solvents.[3]Good for a range of chemicals but has poor performance with halogenated hydrocarbons.[3][4]
Viton™ Extended contact with aromatic and chlorinated solvents.[3]Ketones.[3]Expensive but offers excellent resistance to chlorinated solvents.[3]
Norfoil™ (Silver Shield™) Extended contact with highly toxic materials.-Excellent chemical resistance but can be stiff and easily punctured.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls and Preparation:

  • Ventilation: All handling of solid this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[2][6][7] The general laboratory should have a minimum of 6-12 air changes per hour and be under negative pressure relative to adjacent non-laboratory areas.[6][8][9]

  • Designated Area: Designate a specific area within the fume hood for handling this compound. This area should be clearly marked.

  • Pre-planning: Before starting work, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

3.2. Handling the Solid Compound:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Transfer in Fume Hood: Conduct all weighing and transferring of the powdered compound within the certified chemical fume hood.[2][10]

  • Minimize Dust: Use techniques that minimize the generation of dust. Avoid scooping or pouring in a way that creates airborne particles.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using a dampened cloth or paper towel to avoid dust dispersal.

  • Secure Container: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place.[1]

Emergency and Spill Response Plan

4.1. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical help.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

4.2. Spill Cleanup Protocol:

  • Minor Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Carefully wipe up the powder with a wet paper towel or absorbent pad to avoid creating dust.

    • Place the contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the material is flammable, extinguish all ignition sources.

    • Prevent entry into the area.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including used PPE, paper towels, and excess reagent, in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the waste in a compatible, sealed container. Halogenated and non-halogenated solvent wastes should be segregated.[11][12][13]

  • Empty Containers: "Empty" containers that held the compound must be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]

5.2. Disposal Procedure:

  • Store hazardous waste containers in a designated satellite accumulation area with secondary containment.

  • Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[14]

Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill Emergency Spill Response prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Waste Containers prep_hood->prep_materials handle_weigh Weigh and Transfer Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use in Reaction handle_weigh->handle_dissolve spill_alert Alert Others & Evacuate (if necessary) handle_weigh->spill_alert Spill Occurs cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon Complete Experiment cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_collect Collect Waste in Labeled, Sealed Container cleanup_wash->disp_collect Generate Waste disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_dispose Dispose via Institutional Hazardous Waste Program disp_store->disp_dispose spill_assess Assess Spill Size (Minor vs. Major) spill_alert->spill_assess spill_minor Clean Minor Spill (with proper PPE) spill_assess->spill_minor Minor spill_major Contact EHS for Major Spill spill_assess->spill_major Major spill_minor->disp_collect

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.